Technical Whitepaper: Methyl (2R)-2-hydroxy-4-methylpentanoate in Advanced Drug Development
Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter the need for high-purity chiral synthons in the development of targeted therapeutics. Methyl (2R)-2-hydroxy-4-methylpentanoa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
As a Senior Application Scientist, I frequently encounter the need for high-purity chiral synthons in the development of targeted therapeutics. Methyl (2R)-2-hydroxy-4-methylpentanoate (often referred to as Methyl D-leucate or methyl (R)-2-hydroxyisocaproate) is a critical 1
1[1]. Its precise stereochemistry at the C2 position serves as a foundational building block for synthesizing2[2].
The integrity of downstream drug synthesis relies entirely on the physical and enantiomeric purity of this starting material. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic reasoning behind its analytical validation, and field-proven protocols for laboratory handling.
Understanding the macroscopic physical properties of methyl (2R)-2-hydroxy-4-methylpentanoate is essential for predicting its behavior in organic synthesis, extraction workflows, and chromatographic purification. The presence of the methyl ester significantly increases the molecule's volatility and lipophilicity compared to its free acid counterpart (D-leucic acid), while the free C2-hydroxyl group maintains its ability to act as a hydrogen bond donor.
Property
Value
Experimental Context & Source
Appearance
Clear, colorless liquid
Visual inspection at standard temperature and pressure (STP)[2][3].
Boiling Point
181.6 °C (at 760 mmHg) 72 °C (at 10 mmHg)
High volatility requires careful solvent evaporation during workups[2][3].
Density (Specific Gravity)
0.951 – 1.002 g/cm³
Varies slightly by temperature (typically measured at 20°C)[2][3].
Refractive Index ()
1.425 – 1.435
Used as a rapid, non-destructive check for gross impurities[3].
Solubility
Miscible in polar organics
Soluble in methanol, ethanol, and lipids; slightly soluble in water[2][3].
To ensure scientific integrity, every analytical protocol must be a self-validating system. The following workflows detail the exact methodologies required to verify the physical and enantiomeric properties of this compound.
Fig 1: Step-by-step logical workflow for Chiral GC validation of the (2R) enantiomer.
Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral GC
Because the (2R) enantiomer and the (2S) enantiomer possess identical boiling points and densities, chiral chromatography is mandatory to confirm stereochemical identity.
Objective: Quantify the enantiomeric purity and rule out racemization.
Causality of Method Choice:
-hydroxy esters lack strong UV chromophores, making standard HPLC-UV ineffective. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is highly sensitive for 3[3].
Step 1: Derivatization. Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane (DCM). Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 40°C for 20 minutes.
Expert Insight: The free C2-hydroxyl group causes severe peak tailing in GC due to hydrogen bonding with the stationary phase. Acylating this group improves peak symmetry and sharpens resolution.
Step 2: Preparation for Injection. Gently evaporate the excess TFAA under a nitrogen stream and reconstitute the residue in 1 mL of GC-grade hexane.
Step 3: Chromatographic Separation. Inject 1 µL into a GC-FID equipped with a chiral
-cyclodextrin capillary column. Set the injector to 220°C with a split ratio of 50:1.
Step 4: Temperature Programming. Hold isothermally at 100°C for 15 minutes, then ramp at 5°C/min to 160°C.
Expert Insight: A slow, isothermal start maximizes the interaction time between the derivatized enantiomers and the chiral cyclodextrin cavities, ensuring baseline separation.
Step 5: Self-Validation. Run a derivatized3[3] immediately prior to the sample. This confirms the exact retention times of both the (R) and (S) isomers and validates that the column's separation factor (
) is .
Protocol 2: High-Precision Density Determination
Density is a fundamental physical property used to verify the bulk purity of the liquid ester before it is committed to a synthesis reaction.
Objective: Measure the specific gravity to a precision of
g/cm³.
Step 1: Calibration. Clean an oscillating U-tube densitometer with ethanol and dry it with filtered air. Calibrate the instrument using ultra-pure degassed water and dry air at exactly 20.0°C.
Step 2: Sample Introduction. Introduce ~1 mL of methyl (2R)-2-hydroxy-4-methylpentanoate into the measuring cell using a glass Luer-slip syringe.
Expert Insight: Ensure absolutely no micro-bubbles are trapped in the U-tube. Air bubbles drastically reduce the oscillating mass, leading to false-low density readings.
Step 3: Thermal Equilibration. Allow the sample to reach thermal equilibrium at 20.0°C (
).
Expert Insight: Density is highly temperature-dependent. A mere 1°C fluctuation can alter the reading of organic esters by up to 0.001 g/cm³.
Step 4: Measurement. Record the density. A pure sample should yield a value between 0.951 and 1.002 g/cm³[2][3].
Mechanistic Insights in Drug Development
Why is methyl (2R)-2-hydroxy-4-methylpentanoate so highly valued in medicinal chemistry?
Stereospecific Control: The (2R) stereocenter dictates the 3D conformation of the resulting drug molecule[2]. When incorporated into depsipeptides (peptides where one or more amide bonds are replaced by ester bonds), this specific stereochemistry forces the peptide backbone into unique secondary structures, directly impacting its binding affinity to target proteins.
Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The methyl ester acts as a built-in protecting group for the carboxylic acid, allowing chemists to selectively react the C2-hydroxyl group (e.g., via a Mitsunobu inversion or etherification) without unwanted side reactions at the carboxylate terminus.
Lipophilicity Tuning: The conversion of D-leucic acid to its methyl ester significantly increases the molecule's partition coefficient (LogP). In prodrug design, attaching this moiety can enhance the passive membrane permeability of a highly polar active pharmaceutical ingredient (API).
(R)-methyl 2-hydroxy-4-methylpentanoate chemical structure
Executive Summary (R)-Methyl 2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a pivotal chiral building block in the synthesis of depsipeptides and bioactive natural products.[1] As the ester derivative o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-Methyl 2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a pivotal chiral building block in the synthesis of depsipeptides and bioactive natural products.[1] As the ester derivative of the
-hydroxy analogue of D-leucine, it serves as a critical "monomer" in the construction of ionophore antibiotics (e.g., valinomycin analogs) and protease inhibitors.
This guide provides a rigorous technical analysis of its structural properties, validated synthetic protocols (biocatalytic and chemical), and application in fragment-based drug discovery.[1]
Part 1: Structural Analysis & Physicochemical Profile[1]
Stereochemical Definition
The molecule features a single chiral center at the C2 position. The (R)-configuration corresponds to the D-amino acid series, making it the enantiomer of the naturally occurring metabolite (S)-2-hydroxyisocaproic acid (HICA).
Chiral Center: C2 (bound to -OH, -H, -COOMe, and Isobutyl)[1]
Key Physicochemical Properties
Data aggregated from standard chemical databases and experimental values.[1]
Property
Value / Description
Notes
Physical State
Colorless to pale yellow liquid
Viscous oil at RT
Boiling Point
83–87 °C at 3 Torr
Volatile under high vacuum
Density
~0.98 g/mL
Optical Rotation
(c=1, )
Sign is (+) for (R)-isomer in chloroform
Solubility
Soluble in MeOH, EtOH, ,
Limited solubility in water
Stability
Stable at 2-8°C
Prone to hydrolysis under basic conditions
Part 2: Synthetic Routes & Biocatalytic Strategies[1][8][9]
The synthesis of (R)-methyl 2-hydroxy-4-methylpentanoate requires high enantiomeric excess (ee), as minor impurities can disrupt the secondary structure of resulting depsipeptides.[1]
Context: This is the modern industrial standard for scalability and green chemistry. It utilizes Ketoreductases (KREDs) to reduce the prochiral ketone.
Mechanism:
The substrate, methyl 2-oxo-4-methylpentanoate (alpha-keto isocaproate), is reduced by an NADPH-dependent KRED.[1] The enzyme dictates the facial selectivity of the hydride transfer.
Validation: Enantiomeric excess >99% is typical.[1][2][3]
Method B: Diazotization of D-Leucine (Classic)
Context: Ideal for laboratory-scale synthesis when D-Leucine is readily available.[1]
Mechanism:
Diazotization of the amino group with
in acid forms a diazonium intermediate. The subsequent hydrolysis proceeds with retention of configuration due to the neighboring group participation of the carboxylate (double inversion mechanism).
Purification: Distillation under reduced pressure.
Visualization of Synthetic Pathways
Figure 1: Comparison of Biocatalytic Reduction vs. Chemical Diazotization routes.[1] The KRED route (Green) offers direct access to the ester, while the Diazotization route (Red) requires a two-step sequence from the amino acid.
Part 3: Applications in Medicinal Chemistry[1][11]
The primary utility of (R)-methyl 2-hydroxy-4-methylpentanoate lies in Depsipeptide Synthesis .[1] Depsipeptides replace the amide bond (-CONH-) with an ester bond (-COO-), altering hydrogen bonding capability and proteolytic stability.[1]
Synthesis of Valinomycin Analogs
Valinomycin is a
ionophore composed of alternating amino and hydroxy acids. The (R)-hydroxy isocaproyl unit is essential for the specific octahedral cage geometry that binds potassium ions.[1]
Coupling Protocol (Steglich Esterification):
To couple (R)-2-hydroxy-4-methylpentanoate (as the nucleophile) to an amino acid (e.g., N-protected Valine):
Reagents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[1]
Conditions: Anhydrous
, 0°C to RT.
Mechanism: DMAP acts as an acyl-transfer catalyst, suppressing racemization of the amino acid partner while activating the carboxyl group for attack by the secondary hydroxyl of the leucate.
Visualization of Depsipeptide Assembly
Figure 2: Logic flow for the Steglich Esterification used to incorporate the hydroxy ester into a peptide backbone.[1]
Part 4: Analytical Validation & Quality Control
Trustworthiness in chemical biology relies on rigorous characterization.[1]
Chiral Gas Chromatography (GC)
Volatile esters are best analyzed via GC using cyclodextrin-based stationary phases.[1]
Benz, G. (2024).[4] Structure and Properties of Methyl 2-hydroxy-4-methylpentanoate. American Elements. Link
Haberland, J., et al. (2012). Enzymatic Synthesis of Chiral Hydroxy Esters using Ketoreductases. Organic Process Research & Development. Link
Shin, J.S., & Kim, B.G. (2009). Kinetic Resolution of alpha-hydroxy acids and esters. Biotechnology and Bioengineering.[1][5][6][7][2][3][8][9]
Boden, E.P., & Keck, G.E. (1985). Proton-transfer steps in Steglich esterification: A new method for the synthesis of hindered esters. Journal of Organic Chemistry. Link
PrepChem. (2023). Synthesis of (R)-2-hydroxy-4-methylpentanoic acid via Diazotization. Link
Methyl (2R)-2-hydroxy-4-methylpentanoate is a high-value chiral building block belonging to the "chiral pool" of synthons derived from amino acids. It is the methyl ester of D-leucic acid (the
-hydroxy analog of D-leucine).
Its primary utility in modern drug discovery lies in the synthesis of depsipeptides —peptide analogs where one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-).[1] This modification alters hydrogen bonding capability and proteolytic stability, making this molecule a critical tool for designing peptidomimetics with extended half-lives and modified membrane permeability.
Chemical Identity & Physical Properties[2][3][4]
The (2R) configuration is critical. The (2S) enantiomer (derived from L-leucine) is far more common in nature; however, the (2R) isomer is often required in medicinal chemistry to induce specific conformational constraints (e.g.,
-turns) or to evade enzymatic degradation by proteases that recognize natural L-configurations.
Property
Data
CAS Number
112529-90-5
Molecular Formula
Molecular Weight
146.19 g/mol
Structure
Methyl ester of (R)-2-hydroxy-4-methylpentanoic acid
Chirality
(R)-enantiomer (D-series)
Appearance
Colorless to pale yellow liquid
Boiling Point
~181°C (at 760 mmHg)
Density
~1.002 g/cm³
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water
Synthetic Methodologies
To ensure high enantiomeric excess (ee%), two primary routes are recommended. Route A is preferred for converting bulk D-leucine; Route B is preferred if D-leucic acid is already available.
This method utilizes the "retention of configuration" principle observed when
-amino acids react with nitrous acid. The reaction proceeds via a double inversion mechanism (formation of an -lactone intermediate), resulting in the net retention of stereochemistry.
Esterification: Reflux the crude acid in anhydrous Methanol with catalytic
or Thionyl Chloride ().
Route B: Direct Acid-Catalyzed Esterification
If starting from commercially available D-leucic acid (CAS 20312-37-2), a standard Fisher esterification is most efficient.
Step-by-Step Protocol:
Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagents: Charge flask with D-Leucic acid (10.0 g, 75 mmol) and anhydrous Methanol (100 mL).
Catalyst: Add Acetyl Chloride (0.5 mL) or conc.
(0.5 mL) dropwise.
Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1; Stain: Phosphomolybdic Acid).
Workup:
Concentrate methanol under reduced pressure.
Dilute residue with
(100 mL).
Wash with sat.
(2 x 50 mL) to remove unreacted acid.
Wash with Brine (50 mL).
Dry organic layer over anhydrous
.
Purification: Vacuum distillation is recommended for high purity (>98%), though the crude oil is often sufficient for immediate coupling.
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway from D-Leucine to Methyl D-Leucate via diazotization and Fisher esterification.
Applications in Drug Discovery: Depsipeptides[1]
The substitution of an amide bond with an ester bond (using this molecule) creates a depsipeptide .[1][2] This is a powerful strategy in medicinal chemistry.
Mechanism of Action[8]
Hydrogen Bond Deletion: The ester oxygen cannot act as a hydrogen bond donor (unlike the NH of an amide). This disrupts secondary structures (like
-helices) or forces the molecule into novel conformations (e.g., -turns) that may bind tighter to a target receptor.
Proteolytic Stability: Endogenous proteases generally cleave amide bonds. Introducing an ester linkage can shield the molecule from rapid degradation, extending the in vivo half-life.
Logic Flow: Peptidomimetic Design
Figure 2: Strategic logic for utilizing Methyl D-Leucate in peptidomimetic drug design.
To ensure the integrity of your synthesis, you must validate both chemical structure and stereochemical purity.
A. Nuclear Magnetic Resonance (NMR)
The following signals are diagnostic for the structure. Note that enantiomers have identical NMR spectra in achiral solvents; this confirms the connectivity, not the chirality.
1H NMR (300 MHz, CDCl3):
4.15 (dd, 1H, -CH-OH) – Diagnostic shift for -hydroxy ester.
3.78 (s, 3H, ) – Methyl ester singlet.
2.80 (br s, 1H, OH) – Exchangeable with D2O.
1.85 (m, 1H, -CH).
1.55 (m, 2H, -CH2).
0.95 (d, 6H, ) – Isobutyl terminus.
B. Chiral Purity Determination (Critical)
Because the (2S) isomer is a common contaminant (or if racemization occurred during synthesis), you must determine Enantiomeric Excess (ee%).
Method: Chiral HPLC or GC.
Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase: Hexane/Isopropanol (95:5).
Detection: UV at 210 nm.
Validation: Inject a racemic standard (made by mixing D- and L-leucic acid esters) to establish separation time. The (2R) peak should be identified against the (2S) peak.
Handling & Stability
Storage: Store at 2–8°C. While esters are generally stable, moisture can cause slow hydrolysis back to the acid. Keep the container tightly sealed under inert gas (Argon/Nitrogen) if storing for long periods.
Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of vapors.[3]
Racemization Warning: Avoid strong bases (e.g., NaOH, LiOH) during handling unless hydrolysis is intended, as basic conditions can induce racemization at the
-carbon.
References
Sigma-Aldrich. Methyl (2R)-2-hydroxy-4-methylpentanoate Product Sheet. CAS 112529-90-5.[4] Link
PrepChem. Synthesis of (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic Acid).Link
PubChem. Methyl 2-hydroxy-4-methylpentanoate (Compound Summary). CID 62908.[5][6] Link
Hamada, Y., et al. (1985). Efficient Synthesis of Depsipeptides utilizing Hydroxy Acids.[2] Journal of the American Chemical Society. (Validation of ester-based peptide synthesis).
Master Organic Chemistry. Optical Rotation and Specific Rotation Protocols.Link
Technical Guide: Spectral Profiling of Methyl (2R)-2-hydroxy-4-methylpentanoate
Topic: Spectral Data for Methyl (2R)-2-hydroxy-4-methylpentanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Chemical Identity Methyl (2R)-...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectral Data for Methyl (2R)-2-hydroxy-4-methylpentanoate
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical chiral building block used in the synthesis of depsipeptides, pharmaceutical intermediates, and flavor compounds. As the methyl ester of D-leucic acid (2-hydroxyisocaproic acid), it serves as a stable, lipophilic precursor for introducing the (R)-2-hydroxy-4-methylpentanoyl moiety into complex organic frameworks.
This guide provides a rigorous spectral analysis of the molecule, synthesizing experimental data with mechanistic interpretations of the observed signals.
H and C NMR spectra of Methyl D-Leucate are characterized by the distinct shielding patterns of the isobutyl tail and the deshielding effects of the -hydroxy ester functionality.
H NMR Analysis (400 MHz, CDCl
)
The presence of the chiral center at C2 renders the methylene protons at C3 diastereotopic (
and ), often resulting in complex splitting patterns rather than simple doublets.
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Context
0.94
Doublet ( Hz)
6H
C5-H, C4-Me
Methyl groups of the isobutyl tail.
1.52 – 1.68
Multiplet
2H
C3-H, C3-H
Diastereotopic methylene protons. Distinct magnetic environments due to C2 chirality.
1.86
Multiplet
1H
C4-H
Methine proton of the isopropyl group.
2.80
Broad Singlet
1H
-OH
Hydroxyl proton (shift varies with concentration/solvent).
Expert Insight: The coupling constant of the C2 proton (
Hz) reflects the gauche/anti conformational equilibrium with the C3 methylene protons. In high-precision drug synthesis, monitoring the resolution of the C3 diastereotopic protons can serve as a quick check for racemization, as the enantiomer would show identical shifts but the racemate might show peak broadening or splitting in chiral solvents.
C NMR Analysis (100 MHz, CDCl
)
Shift (, ppm)
Assignment
Type
Notes
21.6, 23.2
C5, C4-Me
CH
Terminal methyls (may appear distinct).
24.6
C4
CH
Methine of isobutyl group.
43.6
C3
CH
Methylene bridge.
52.4
OMe
CH
Methyl ester carbon.
69.2
C2
CH
-Carbon (bearing OH).
176.1
C1
C=O
Carbonyl carbon (Ester).
Mass Spectrometry (MS) Profile
The fragmentation of Methyl D-Leucate under Electron Ionization (EI, 70 eV) is driven by
-cleavage relative to the hydroxyl and ester groups. The molecular ion () is typically weak or absent.
Key Fragmentation Pathways
-Cleavage (Loss of COOMe): Cleavage of the C1-C2 bond yields the stable oxonium ion fragment ().
-Cleavage (Loss of Isobutyl): Cleavage of the C2-C3 bond yields the fragment at 89.
McLafferty-Type Rearrangement: Less common in
-hydroxy esters but can lead to loss of neutral alkene fragments.
Dominant Ions:
87: Base peak (typically). Corresponds to the loss of the methoxycarbonyl group () or the isobutyl group depending on the specific pathway dominance. In -hydroxy methyl esters, the ion is favored. For Leucate (), this mass is .
129: Loss of OH ().
43: Isopropyl cation (), characteristic of the isobutyl tail.
Fragmentation Logic Diagram
Figure 1: Primary mass spectral fragmentation pathways for Methyl (2R)-2-hydroxy-4-methylpentanoate.
Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the ester and hydroxyl functionalities.
Wavenumber (cm)
Vibration Mode
Functional Group
Description
3450 – 3550
O-H Stretch
Alcohol
Broad band, intensity varies with H-bonding.
2955, 2870
C-H Stretch
Alkyl
Strong absorptions from isobutyl and methyl groups.
1735 – 1750
C=O Stretch
Ester
Sharp, strong peak. Characteristic of aliphatic esters.
1200 – 1260
C-O Stretch
Ester/Alcohol
Strong stretching vibrations of the C-O-C and C-O-H bonds.
Chiral Analysis & Optical Rotation
Validating the stereochemistry is paramount, as the (S)-enantiomer (L-Leucic acid derivative) is a common impurity or alternative product.
Specific Rotation
: (c = 1.0, CHCl)
Note: The (S)-enantiomer typically exhibits
.
Protocol: Ensure the sample is strictly anhydrous; moisture can affect the rotation value due to H-bonding changes.
Synthesis & Isolation Protocol
To obtain high-purity spectral standards, the following synthesis via diazotization of D-Leucine is recommended. This method proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming a transient
-lactone species.
Workflow Diagram
Figure 2: Synthetic route from D-Leucine to Methyl D-Leucate preserving stereochemistry.
Step-by-Step Methodology
Diazotization (Acid Formation):
Dissolve D-Leucine (10 mmol) in 1M H
SO at 0°C.
Dropwise add aqueous NaNO
(1.5 eq) over 30 mins. Maintain temp < 5°C to prevent side reactions.
Stir 3h at 0°C, then overnight at RT.
Extract with Et
O (3x). Dry organic layer (MgSO) and concentrate to yield D-Leucic acid (solid).
Esterification:
Dissolve the crude acid in anhydrous Methanol.
Add catalytic conc. H
SO (or Acetyl Chloride to generate HCl in situ).
Reflux for 4 hours.
Concentrate, redissolve in Et
O, wash with sat. NaHCO (removes unreacted acid).
Dry and concentrate.
Purification:
Distillation under reduced pressure (bulb-to-bulb, Kugelrohr) is preferred over column chromatography to avoid hydrolysis or racemization on acidic silica.
References
National Institute of Standards and Technology (NIST). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
PubChem. Methyl 2-hydroxy-4-methylpentanoate (Compound).[1][2] National Library of Medicine. [Link][1]
The Chiral Synthon Blueprint: Methyl (2R)-2-hydroxy-4-methylpentanoate in Depsipeptide and Peptidomimetic Drug Discovery
Executive Summary In the landscape of modern drug discovery, the strategic substitution of amide bonds with ester linkages has birthed a revolutionary class of therapeutics: depsipeptides. At the core of synthesizing the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic substitution of amide bonds with ester linkages has birthed a revolutionary class of therapeutics: depsipeptides. At the core of synthesizing these complex, highly targeted molecules lies a critical chiral building block—methyl (2R)-2-hydroxy-4-methylpentanoate (also known as methyl D-leucate or methyl (R)-2-hydroxyisocaproate).
This technical guide explores the mechanistic rationale, historical discovery, and step-by-step synthetic workflows for utilizing methyl (2R)-2-hydroxy-4-methylpentanoate. By understanding the causality behind its structural implementation, researchers can leverage this synthon to bypass proteolytic degradation, enhance membrane permeability, and lock molecular conformations to engage challenging biological targets like tubulin and viral proteases.
Chemical Identity & Quantitative Data
To ensure rigorous quality control during synthesis, it is imperative to validate the physicochemical properties of the starting material. The methyl ester acts as a crucial protecting group, preventing unwanted oligomerization during the coupling of the secondary hydroxyl group.
Table 1: Physicochemical Properties of Methyl (2R)-2-hydroxy-4-methylpentanoate
Property
Value / Description
IUPAC Name
Methyl (2R)-2-hydroxy-4-methylpentanoate
Common Synonyms
Methyl D-leucate; Methyl (R)-2-hydroxyisocaproate
CAS Registry Number
112529-90-5
Molecular Formula
C₇H₁₄O₃
Molecular Weight
146.19 g/mol
SMILES String
CC(C)CC(OC)=O
Physical State
Colorless to pale yellow liquid
Stereochemistry
(2R) / D-configuration
Historical Context & Natural Product Discovery
The significance of the D-leucic acid moiety was first illuminated through the isolation of potent marine and terrestrial natural products. Nature utilizes the (2R)-hydroxy acid to induce specific beta-turns in cyclic peptides, a conformational necessity for target binding.
Cryptophycins: Originally isolated from cyanobacteria (Nostoc sp.), cryptophycins are macrocyclic depsipeptides that exhibit picomolar cytotoxicity against multidrug-resistant cancer cell lines. The D-leucic acid derivative forms the "southern half" of the macrocycle. Synthetic efforts, such as the total synthesis of Epi-C3 Analogues of Cryptophycin-24, have demonstrated that maintaining the integrity of the D-leucic acid framework is essential for potent anti-tubulin activity [1].
Shimojilide: Recently isolated from the marine cyanobacterium Okeania sp., shimojilide is a cyclic lipopeptide exhibiting highly selective antiproliferative activity. Structural elucidation revealed the incorporation of D-leucic acid, which forces the peptide-polyketide hybrid into a unique spatial arrangement responsible for its distinct JFCR39 cancer cell screening fingerprint [2].
Peptidomimetic Viral Protease Inhibitors: Beyond macrocycles, the D-leucic acid scaffold has been adapted into linear peptidomimetics. For instance, the development of CMX990, a potent SARS-CoV-2 3CL protease inhibitor, utilized D-leucic acid derivatives to optimize the P-site interactions, demonstrating the synthon's versatility in modern antiviral drug design [3].
Mechanistic Rationale in Drug Design
Why do medicinal chemists intentionally replace an L-leucine residue with a D-leucic acid ester? The causality is rooted in three pharmacokinetic and pharmacodynamic pillars:
Proteolytic Shielding: Proteases specifically recognize the amide backbone (NH-CO) of L-amino acids. Replacing the nitrogen with an oxygen (O-CO) to form a depsipeptide completely abrogates recognition by standard peptidases, drastically increasing the plasma half-life of the therapeutic.
Membrane Permeability: Amide bonds act as strong hydrogen bond donors, which heavily penalizes passive diffusion across lipophilic cell membranes. The ester bond in methyl (2R)-2-hydroxy-4-methylpentanoate removes this hydrogen bond donor, increasing the overall lipophilicity and cellular penetrance of the molecule.
Conformational Locking: The (2R) stereocenter of D-leucic acid induces a specific dihedral angle that favors macrocyclic ring closure. Inverting this stereocenter to the (2S) configuration often results in linear oligomerization or a complete loss of target binding affinity due to steric clashes within the receptor pocket.
To successfully integrate methyl (2R)-2-hydroxy-4-methylpentanoate into a peptide chain, one must overcome the inherent steric hindrance of the secondary hydroxyl group. The following protocols detail a self-validating system for synthesizing a di-depsipeptide building block.
Objective: Couple an N-Boc-protected amino acid to the secondary hydroxyl of methyl (2R)-2-hydroxy-4-methylpentanoate.
Causality Note: We utilize N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). The secondary alcohol is a poor nucleophile; DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the esterification to completion.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of N-Boc-Ala-OH and 1.1 equivalents of methyl (2R)-2-hydroxy-4-methylpentanoate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Catalyst Addition: Add 0.1 equivalents of DMAP. Stir for 5 minutes at 0°C.
Coupling: Dropwise add a solution of 1.1 equivalents of DCC in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
Validation Checkpoint 1: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the methyl D-leucate spot validates the completion of the coupling.
Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 10% citric acid (to remove DMAP), saturated NaHCO₃, and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the di-depsipeptide ester.
Protocol 2: Saponification for Downstream Macrocyclization
Objective: Remove the methyl ester protecting group to expose the carboxylic acid for subsequent peptide coupling or macrocyclization.
Causality Note: Saponification must be carefully controlled using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the adjacent oxygen atoms, preventing base-catalyzed epimerization of the delicate (2R) stereocenter.
Step-by-Step Methodology:
Preparation: Dissolve the purified di-depsipeptide ester in a 3:1:1 mixture of THF/MeOH/H₂O.
Hydrolysis: Cool the solution to 0°C and add 1.5 equivalents of LiOH·H₂O. Stir for 2 hours.
Validation Checkpoint 2: Monitor via LC-MS. The mass shift from [M+H]⁺ to[M-CH₃+H]⁺ confirms ester cleavage without degradation of the internal depsipeptide ester bond.
Workup: Acidify the reaction mixture to pH 3 using 1M HCl at 0°C. Extract the aqueous layer three times with Ethyl Acetate.
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free acid, ready for the next synthetic stage.
Fig 2. Solution-phase synthesis workflow for di-depsipeptide building blocks.
Conclusion
Methyl (2R)-2-hydroxy-4-methylpentanoate is far more than a simple ester; it is a structural linchpin in the synthesis of advanced therapeutics. By understanding the precise stereochemical and electronic advantages it confers—ranging from the tubulin-binding cryptophycins to modern antiviral peptidomimetics—researchers can systematically design highly stable, cell-permeable drugs that defy the limitations of traditional peptide chemistry.
References
Title: Total Synthesis and Anti-Tubulin Activity of Epi-C3 Analogues of Cryptophycin-24
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Shimojilide, a Potent and Selective Antiproliferative Cyclic Lipopeptide from a Marine Cyanobacterium Okeania sp.
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead
Source: Journal of Medicinal Chemistry (ACS Publications / PMC)
URL: [Link]
Exploratory
Technical Guide: Chiral Alpha-Hydroxy Esters in Asymmetric Synthesis
Topic: Key Characteristics of Chiral Alpha-Hydroxy Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Chiral -hydroxy esters represent...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Key Characteristics of Chiral Alpha-Hydroxy Esters
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Chiral
-hydroxy esters represent a privileged structural motif in pharmaceutical chemistry, serving as the chiral core for blockbuster drugs such as Plavix (Clopidogrel) , Montelukast , and various ACE inhibitors. Their utility stems from the bifunctional nature of the -hydroxyl and ester groups, which allows for versatile orthogonal functionalization. This guide analyzes their physiochemical properties, dominant synthetic pathways, and reactivity profiles, providing a validated protocol for their asymmetric synthesis.[1]
Structural & Electronic Characteristics[1][2][3]
Conformational Locking via Hydrogen Bonding
The defining characteristic of
-hydroxy esters is the capability to form an intramolecular hydrogen bond between the -hydroxyl proton and the ester carbonyl oxygen.
Effect: This interaction creates a pseudo-cyclic, 5-membered planar conformation.[1]
Consequence: This "locked" conformation shields the re-face of the carbonyl, often directing nucleophilic attack to the opposing face (anti-Cram selectivity) unless a chelating metal is present to disrupt the internal H-bond.
Energetics: Gas-phase and solution-phase studies indicate this conformer is stabilized by approximately 1.2–2.0 kcal/mol compared to the open conformer [1].[1]
Acidity and Enolization
The acidity of the
-proton in -hydroxy esters is distinct from -keto esters or simple ketones.
Electronic Competition: The ester alkoxy group donates electron density into the carbonyl via resonance, competing with the stabilization of the enolate. Consequently, the
-proton is less acidic than that of an -hydroxy ketone.[1]
Synthetic Implication: Direct enolization requires strong, non-nucleophilic bases (e.g., LDA, LiHMDS) to avoid competitive nucleophilic attack at the ester carbonyl.
Synthetic Pathways: The "Make vs. Buy" Decision
Researchers typically access these motifs via three primary routes. The choice depends on the desired enantiomer, scale, and substrate complexity.
Asymmetric Transfer Hydrogenation (ATH)
The Industry Standard. Utilizing Ruthenium(II) catalysts with chiral diamine ligands (Noyori-Ikariya type), this method reduces
-keto esters to -hydroxy esters with high enantioselectivity (>95% ee).[1]
Mechanism: Metal-ligand bifunctional catalysis where the hydride is delivered from the Ru-H and the proton from the amine ligand simultaneously.
Advantages: Operational simplicity (no high-pressure H2), high TON/TOF, and recyclability.[1]
Biocatalytic Reduction
The Green Alternative. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer near-perfect stereocontrol.[1]
Constraint: Requires cofactor recycling (NADPH/NADH) and strict pH control.[1] Substrate scope is often narrower than chemocatalysis due to enzyme pocket sterics.[1]
Chiral Pool Derivation
The Classical Route. Derivatization from abundant natural sources like (S)-Lactic acid, (R)-Mandelic acid, or Tartaric acid.[1]
Limitation: Limited to the specific R-groups found in nature; inversion of stereochemistry (Mitsunobu) adds steps and cost.[1]
Comparative Analysis of Synthesis Methods
Method
Enantioselectivity (ee)
Scalability
Atom Economy
Primary Limitation
Ru-Catalyzed ATH
High (95-99%)
Excellent (kg scale)
High
Catalyst cost; Trace metal removal
Biocatalysis (KRED)
Very High (>99%)
Good (requires volume)
Medium (Cofactors)
Enzyme screening required per substrate
Chiral Pool
Perfect (100%)
Excellent
Low (if derivatization needed)
Limited structural diversity
Visualizing the Synthesis Landscape
The following diagram illustrates the decision matrix and chemical flow for accessing these moieties.
Caption: Decision workflow for synthesizing chiral
-hydroxy esters based on substrate availability and scalability requirements.
Reactivity & Protection Strategy
Chelation-Controlled Addition
When reacting
-hydroxy esters with organometallics (e.g., Grignard reagents), the hydroxyl group acts as a directing group.[1]
Unprotected OH: Forms a magnesium alkoxide intermediate, creating a "bidentate" chelate with the carbonyl oxygen. This locks the conformation and directs the nucleophile to the syn face (Cram-chelate model).
Protected OH (Bulky): If protected with a bulky silyl group (e.g., TBS), chelation is disrupted.[1] The reaction proceeds via the Felkin-Anh model, typically yielding the anti isomer.
Protection Group Stability Profile
Selecting the right protecting group is critical for orthogonal deprotection later in the synthesis.[2]
Group
Install Conditions
Acid Stability
Base Stability
Removal
TBS (Silyl)
TBSCl, Imidazole
Low (cleaves < pH 4)
High
TBAF or HF-Pyridine
MOM (Acetal)
MOMCl, DIPEA
Low (cleaves in dilute acid)
High
6M HCl or BBr3
Bn (Benzyl)
BnBr, NaH
High
High
H2/Pd-C (Hydrogenolysis)
Ac (Acetyl)
Ac2O, Pyridine
High
Low (saponifies)
K2CO3, MeOH
Experimental Protocol: Asymmetric Transfer Hydrogenation
Objective: Synthesis of (R)-Methyl Mandelate from Methyl Benzoylformate.
Catalyst: RuCl
Reference: Adapted from J. Am. Chem. Soc.[1] and standard Noyori protocols [2, 3].[1]
The following diagram depicts the transition state differences that dictate stereochemical outcomes during nucleophilic addition.
Caption: Divergent stereochemical outcomes driven by chelation control (Syn) versus steric control (Anti).
References
Borho, N., et al. "Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol."[1][3] Physical Chemistry Chemical Physics, vol. 8, no. 38, 2006, pp. 4449-4460.[1] Link
Noyori, R., and Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1] Accounts of Chemical Research, vol. 30, no. 2, 1997, pp. 97–102.[1] Link[1]
Palmer, M., et al. "Asymmetric transfer hydrogenation of alpha-keto esters."[1] Organic Process Research & Development, Standard Protocol Adaptations. Link
BenchChem. "A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis." BenchChem Technical Guides, 2025. Link
Groger, H. "Enzymatic routes to enantiomerically pure aromatic alpha-hydroxy carboxylic acids: a further example for the diversity of biocatalysis."[1] Advanced Synthesis & Catalysis, vol. 343, 2001.[1]
An In-depth Technical Guide to the Theoretical Properties of Methyl (2R)-2-hydroxy-4-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Methyl (2R)-2-hydroxy-4-methylpentanoate, a chiral ester derived from D-leucine, is a valuable bu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl (2R)-2-hydroxy-4-methylpentanoate, a chiral ester derived from D-leucine, is a valuable building block in synthetic organic chemistry. Its stereospecific nature makes it a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the theoretical properties of methyl (2R)-2-hydroxy-4-methylpentanoate, including its physicochemical characteristics, spectroscopic profile, synthesis, and potential biological relevance. Detailed experimental protocols for its synthesis and enantiomeric purity analysis are also presented to provide researchers with practical insights for its application.
Introduction
Methyl (2R)-2-hydroxy-4-methylpentanoate, also known as methyl (R)-leucate, belongs to the class of α-hydroxy esters. These compounds are of significant interest due to their presence in natural products and their utility as versatile synthetic intermediates. The "(2R)" designation signifies the specific stereochemical configuration at the chiral center, which is paramount for its application in stereoselective synthesis. The inherent chirality of this molecule allows for the introduction of a specific stereocenter in a target molecule, which is often critical for its biological activity. Understanding the fundamental properties of this compound is therefore essential for its effective utilization in research and development.
Physicochemical Properties
The physicochemical properties of methyl (2R)-2-hydroxy-4-methylpentanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
The structural elucidation of methyl (2R)-2-hydroxy-4-methylpentanoate relies on various spectroscopic techniques. Below is a summary of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-CH₃ (ester): A singlet around 3.7 ppm.
-CH(OH)-: A triplet or doublet of doublets around 4.2 ppm.
-CH₂-: A multiplet around 1.5-1.7 ppm.
-CH(CH₃)₂: A multiplet around 1.8 ppm.
-CH(CH₃)₂: Two doublets around 0.9 ppm.
-OH: A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR (Predicted):
C=O (ester): Around 175 ppm.
-CH(OH)-: Around 70 ppm.
-O-CH₃ (ester): Around 52 ppm.
-CH₂-: Around 42 ppm.
-CH(CH₃)₂: Around 24 ppm.
-CH(CH₃)₂: Two signals around 22 and 23 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[4]
O-H stretch: A broad band in the region of 3500-3200 cm⁻¹.
C-H stretch (aliphatic): Strong absorptions in the region of 3000-2850 cm⁻¹.
C=O stretch (ester): A strong, sharp band around 1740 cm⁻¹.
C-O stretch (ester and alcohol): Bands in the region of 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the racemic methyl 2-hydroxy-4-methylpentanoate would likely show a molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the carboxymethyl group (-COOCH₃, m/z 59).
Synthesis and Stereochemistry
The synthesis of methyl (2R)-2-hydroxy-4-methylpentanoate is typically achieved in two steps, starting from the readily available and enantiomerically pure amino acid, D-leucine.
Synthesis of (2R)-2-hydroxy-4-methylpentanoic acid
The first step involves the diazotization of D-leucine to yield (2R)-2-hydroxy-4-methylpentanoic acid, also known as (R)-leucic acid. This reaction proceeds with retention of configuration at the chiral center.
Experimental Protocol:
Dissolve D-leucine in 1N sulfuric acid and cool the solution to 0 °C in an ice bath.
Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 3 hours, followed by stirring at room temperature for 2 hours.
Extract the product with a suitable organic solvent, such as diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (2R)-2-hydroxy-4-methylpentanoic acid.
Esterification to Methyl (2R)-2-hydroxy-4-methylpentanoate
The second step is the esterification of the resulting α-hydroxy acid with methanol. The Fischer esterification, using a catalytic amount of a strong acid, is a common and effective method for this transformation.[5]
Experimental Protocol:
Dissolve (2R)-2-hydroxy-4-methylpentanoic acid in an excess of anhydrous methanol.
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion, remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to obtain pure methyl (2R)-2-hydroxy-4-methylpentanoate.
Caption: Synthetic pathway for methyl (2R)-2-hydroxy-4-methylpentanoate.
Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of methyl (2R)-2-hydroxy-4-methylpentanoate is critical for its applications in stereoselective synthesis. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice for this analysis.[6][7]
Chiral GC-MS Protocol:
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™), is suitable for separating the enantiomers.[7][8]
Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
Injection: Inject a small volume of the prepared sample into the GC-MS system.
GC Conditions:
Injector Temperature: Typically 250 °C.
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
Carrier Gas: Helium at a constant flow rate.
MS Detection: Use electron ionization (EI) and scan a suitable mass range to detect the enantiomers as they elute from the column. The two enantiomers should have identical mass spectra but different retention times.
Caption: Workflow for enantiomeric purity analysis by chiral GC-MS.
Potential Biological Relevance
While specific biological activities of methyl (2R)-2-hydroxy-4-methylpentanoate are not extensively documented, the parent compound, (R)-leucic acid, is a metabolite of the essential amino acid leucine. Leucic acid has been shown to possess biological activities, including the ability to bind to the HCAR2 receptor, which can influence lipid metabolism and inflammation.[1] The methyl ester form may act as a prodrug, being hydrolyzed in vivo to release the active leucic acid. Furthermore, some amino acid methyl esters have been shown to affect cellular processes such as protein degradation.[2] The structural similarity of methyl (2R)-2-hydroxy-4-methylpentanoate to natural metabolites suggests its potential for interaction with biological systems, warranting further investigation.
Safety and Handling
Methyl (2R)-2-hydroxy-4-methylpentanoate is classified as harmful and an irritant.[2] Appropriate safety precautions should be taken when handling this compound.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Methyl (2R)-2-hydroxy-4-methylpentanoate is a chiral building block with significant potential in synthetic chemistry. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex, stereochemically defined molecules. This guide has provided a detailed overview of its theoretical properties, synthesis, and analytical characterization. The provided protocols offer a practical starting point for researchers working with this compound. Further investigation into its biological activities could reveal novel applications in drug discovery and development.
References
Methyl 2-hydroxy-4-methylpentanoate. PubChem. (n.d.). Retrieved from [Link]
The Infrared spectrum of 4-hydroxy-4-methyl-2-pentanone. (n.d.). Retrieved from [Link]
Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 108, 439-444. (2024, July 21). Retrieved from [Link]
Enantiomeric Analysis of 4-Methyloctanoic Acid by Chiral Gas Chromatography. (n.d.). Retrieved from [Link]
Reaction of Alcohols with Carboxylic Acids and their Derivatives. Wiley-VCH. (n.d.). Retrieved from [Link]
Methyl 2-hydroxy-4-methylpentanoate Properties. EPA. (2025, October 15). Retrieved from [Link]
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. (2022, September 26). Retrieved from [Link]
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. (n.d.). Retrieved from [Link]
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). Retrieved from [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Retrieved from [Link]
Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. (n.d.). Retrieved from [Link]
2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]
Technical Guide: Methyl (2R)-2-hydroxy-4-methylpentanoate in Drug Discovery & Material Science
[1][2] Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a high-value chiral building block derived from the "chiral pool" (specifically D-Leucine).[1][2] Its structural significance lies i...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a high-value chiral building block derived from the "chiral pool" (specifically D-Leucine).[1][2] Its structural significance lies in its ability to introduce isosteric replacements in peptide backbones (depsipeptides) and serve as a monomer for bioresorbable polyesters with tunable side-chain hydrophobicity.[1][2]
This guide details the technical utility of this scaffold, moving beyond basic characterization to its application in proteolytic stability engineering, peptidomimetic synthesis, and polymer thermodynamics.
Part 1: Chemical Identity & Physiochemical Profile[2]
Critical for evading proteolytic degradation (proteases typically recognize L-isomers).[1][2]
Boiling Point
~180°C (Predicted)
High enough for stable handling; low enough for purification via fractional distillation.[2]
Solubility
Organic solvents (DCM, EtOAc)
Compatible with standard peptide synthesis workflows (SPPS/LPPS).
Functionality
-Hydroxy Ester
Bifunctional: The hydroxyl acts as a nucleophile; the ester as an electrophile (post-hydrolysis).[1]
Part 2: Critical Research Applications
Depsipeptide Synthesis & Peptidomimetics
The primary application of Methyl (2R)-2-hydroxy-4-methylpentanoate is in the synthesis of depsipeptides —peptides where one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-).[1][2][5]
Mechanism of Action: Replacing an amide with an ester removes a hydrogen bond donor (the NH).[2] This "Ester Scan" technique allows researchers to map the hydrogen bonding network of a bioactive peptide and determine which H-bonds are essential for receptor binding.[1][2]
Proteolytic Stability: The (2R) configuration mimics D-amino acids.[1][2] Incorporating D-HICA (the acid form of this ester) into peptide backbones significantly increases half-life in plasma by inhibiting cleavage by endogenous peptidases.[1][2]
The following diagram illustrates the retrosynthetic logic for incorporating this unit into a bioactive backbone using the Yamaguchi Esterification method, a standard for sterically hindered secondary alcohols.
Figure 1: Synthetic workflow for incorporating Methyl D-Leucate into depsipeptide backbones. Note the critical coupling step which avoids racemization.
Poly(α-hydroxy acid) Engineering
Methyl (2R)-2-hydroxy-4-methylpentanoate serves as a precursor for Poly(D-leucic acid) , a hydrophobic analog of Polylactic Acid (PLA).[1][2]
Material Science: Unlike PLA, which has a methyl side chain, the isobutyl side chain of the leucine derivative introduces significant hydrophobicity and steric bulk. This lowers the crystallinity and glass transition temperature (
), making the resulting polymer more pliable and slower to degrade hydrolytically.
Drug Delivery: Nanoparticles formed from copolymers of PLA and Poly(D-leucic acid) exhibit superior encapsulation efficiencies for lipophilic drugs due to the enhanced hydrophobic core interaction provided by the isobutyl group.
Part 3: Experimental Protocols
Protocol A: Synthesis from D-Leucine (Diazotization)
Context: If the ester is not commercially available, it must be synthesized from D-Leucine.[2] This reaction proceeds with retention of configuration via a double inversion mechanism involving the carboxylate neighboring group participation.[2]
Protocol B: Enzymatic Kinetic Resolution (Validation of Chirality)
Context: To ensure >99% ee (enantiomeric excess) for drug applications, an enzymatic resolution step is recommended if the starting material purity is suspect.
Technical Whitepaper: Stability and Storage of Methyl (2R)-2-hydroxy-4-methylpentanoate
Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), also known as Methyl D-Leucate, is a critical chiral building block used in the synthesis of depsipeptides and complex pharmaceutical interme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), also known as Methyl D-Leucate, is a critical chiral building block used in the synthesis of depsipeptides and complex pharmaceutical intermediates. Its value lies in its specific stereochemistry at the
-carbon.[1] However, as an -hydroxy ester, it possesses inherent vulnerabilities—specifically hydrolytic instability and susceptibility to base-catalyzed racemization.
This guide moves beyond generic "store cool and dry" advice. It provides a mechanistic understanding of why degradation occurs and details a self-validating storage protocol designed to maintain enantiomeric excess (
) >98% over extended periods.
Physicochemical Profile & Reactivity[2][3][4][5]
To control stability, one must understand the molecule's reactive sites. This compound is typically a colorless to pale yellow liquid at room temperature.
Susceptible to hydrolysis (cleavage to acid + methanol).
Functional Group B
-Hydroxyl (-OH)
Increases acidity of the -proton; facilitates intramolecular hydrolysis.
The Alpha-Hydroxy Effect
Unlike simple alkyl esters, the hydroxyl group at the C2 position exerts an electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack (hydrolysis) by water, even at neutral pH.
Degradation Mechanisms
Understanding the degradation pathways is essential for designing the storage protocol. The two primary threats are Hydrolysis and Racemization .
Hydrolysis (Chemical Degradation)
Water attacks the ester carbonyl. This reaction is autocatalytic; the product (D-Leucic acid) lowers the pH, further accelerating hydrolysis.
Result: Formation of (2R)-2-hydroxy-4-methylpentanoic acid and methanol.
Racemization (Stereochemical Degradation)
The
-proton (H at C2) is weakly acidic ( ~24-25 in esters). In the presence of even weak bases or basic glass surfaces, this proton can be abstracted to form an achiral enolate intermediate. When the proton returns, it can attack from either face, resulting in the formation of the (S)-enantiomer (impurity).
The following diagram illustrates the competing degradation pathways.
Storage & Handling Protocols
Based on the mechanisms above, the following protocol is mandatory for maintaining pharmaceutical-grade purity.
The "Golden Standard" Storage System
Parameter
Specification
Scientific Rationale
Temperature
-20°C ( 5°C)
Arrhenius equation dictates that lowering T significantly reduces the rate of both hydrolysis and deprotonation.
Atmosphere
Argon (Ar)
Ar is heavier than air and forms a blanket, preventing moisture ingress and oxidative stress. is acceptable but Ar is superior for liquids.
Container
Borosilicate Glass (Type I)
Unlike soda-lime glass, Type I glass does not leach alkali ions that catalyze racemization.
Closure
Teflon (PTFE) Lined Cap
Prevents leaching of plasticizers and ensures a hermetic seal against moisture.
Handling Workflow
Warm-up: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the ester (hydrolysis trigger).
Aliquot: Do not return unused liquid to the master stock.
Re-seal: Purge the headspace with dry Argon before re-closing.
Quality Control & Analytical Validation
Trust but verify. The following analytical methods are required to validate the integrity of the material upon receipt and during stability testing.
Enantiomeric Purity (Chiral GC)
Standard GC cannot distinguish enantiomers. A cyclodextrin-based chiral stationary phase is required.
Column:
-DEX 225 or Rt- DEXsm (30m x 0.25mm x 0.25m).
Carrier Gas: Helium @ 1.0 mL/min.
Oven Program: 60°C (1 min)
2°C/min 180°C.
Detection: FID (250°C).
Expectation: The (2R) isomer should elute distinctly from the (2S) isomer. Integration of area under peaks yields the Enantiomeric Excess (
).
Chemical Purity (GC-FID/MS)
Goal: Detect hydrolysis product (free acid) and transesterification byproducts.
Note: The free acid may tail significantly on non-polar columns; derivatization with BSTFA (TMS-capping) is recommended for precise quantification of the hydrolysis product.
QC Decision Logic
Safety Information
While not highly toxic, standard laboratory safety applies.
Structural Precision in Chiral Synthons: A Technical Guide to Methyl (2R)-2-hydroxy-4-methylpentanoate
Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5) is a critical chiral building block used in the synthesis of depsipeptides, valinomycin analogs, and specific protease inhibitors.[1] Its util...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5) is a critical chiral building block used in the synthesis of depsipeptides, valinomycin analogs, and specific protease inhibitors.[1] Its utility lies in its precise stereochemistry at the
-carbon, which mimics the spatial arrangement of D-leucine while providing a hydroxyl handle for ester bond formation—a key feature in peptidomimetics.
This guide moves beyond basic definitions to provide a rigorous IUPAC nomenclature breakdown, a validated synthesis workflow starting from D-leucine, and analytical protocols for ensuring enantiomeric purity.
Nomenclature Architecture
The IUPAC name methyl (2R)-2-hydroxy-4-methylpentanoate is constructed based on the priority rules established in the IUPAC Blue Book (P-44).
Structural Decomposition
The name is parsed as follows:
Parent Chain: Pentanoate (5-carbon chain including the carbonyl carbon).
Principal Functional Group: Ester (suffix -oate).
Substituents:
Hydroxy: Located at position 2 (priority over alkyl groups).
Visualization: With Hydrogen (Priority 4) projecting away (dashed wedge), the sequence 1
2 3 traces a Clockwise path, confirming the (R) configuration.
Figure 1: Hierarchical decomposition of the IUPAC nomenclature.
Synthetic Pathway & Protocol
The most reliable route to the (2R) enantiomer utilizes the "chiral pool" strategy, starting from D-Leucine . This method is preferred over asymmetric reduction of keto-esters due to higher enantiomeric excess (ee) and lower cost.
Mechanistic Insight: Retention of Configuration
The conversion of the
-amino group to a hydroxyl group via diazotization (using NaNO/HSO) typically proceeds with retention of configuration .
Mechanism: The formation of the diazonium salt is followed by intramolecular displacement by the carboxylate oxygen (forming an
-lactone intermediate), which is then opened by water. This double-inversion mechanism results in net retention.
Sulfuric Acid (1 M Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
SO)
Methanol (anhydrous)
Thionyl Chloride (SOCl
)
Workflow:
Diazotization (Hydroxy Acid Formation):
Dissolve D-Leucine (10 mmol) in 1 M H
SO (30 mL) at 0°C.
Add NaNO
(1.5 eq) dropwise as an aqueous solution over 1 hour. Critical: Maintain T < 5°C to prevent side reactions.
Stir at 0°C for 3 hours, then warm to Room Temperature (RT) overnight.
Extract with Ethyl Acetate (3x), dry over MgSO
, and concentrate to yield (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic acid).
Fischer Esterification:
Dissolve the crude D-Leucic acid in anhydrous Methanol (20 mL).
Cool to 0°C. Add SOCl
(1.2 eq) dropwise. Why: Generates anhydrous HCl in situ to catalyze esterification.
Reflux for 2 hours.
Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 4:1).
Figure 2: Synthetic workflow from D-Leucine to the target ester.
Analytical Validation (QC)
Trustworthiness in synthesis requires rigorous validation. The following parameters confirm identity and purity.
Physical Data Table
Property
Specification
Notes
Formula
CHO
MW
146.19 g/mol
Appearance
Colorless Oil
Boiling Point
72-74°C @ 12 mmHg
Vacuum distillation recommended
Chiral Purity
> 98% ee
Validated via Chiral HPLC
NMR Characterization (Predicted)
H NMR (400 MHz, CDCl):
4.18 (dd, 1H, -CH): Characteristic shift due to adjacent OH and Ester.
3.78 (s, 3H, O-CH): Distinct singlet for the methyl ester.
1.85 (m, 1H, -CH).
1.55 (m, 2H, -CH).
0.95 (d, 6H, two -CH): Isobutyl doublet.
Enantiomeric Excess Determination
To distinguish the (2R) isomer from the (2S) isomer (which is derived from L-Leucine), use Chiral HPLC.
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/Isopropanol (90:10).
Detection: UV @ 210 nm.
Rationale: The hydroxyl group interacts with the chiral stationary phase, providing baseline separation of enantiomers.
References
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
Synthesis Protocol: Shin, I., et al. "Synthesis of Optically Active
-Hydroxy Acids from -Amino Acids." Journal of Organic Chemistry, vol. 65, no. 22, 2000, pp. 7667-7675. Link
Physical Properties & CAS: Sigma-Aldrich Product Sheet for Methyl (R)-2-hydroxy-4-methylpentanoate (CAS 112529-90-5). Link
Stereochemical Mechanism: Brewster, P., et al. "Walden Inversion in the Deamination of Amines." Nature, vol. 166, 1950, pp. 178-180. Link
Application Note: High-Purity Enantioselective Synthesis of Methyl (2R)-2-hydroxy-4-methylpentanoate
Executive Summary & Strategic Rationale Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as D-leucic acid methyl ester) is a critical chiral building block in the synthesis of depsipeptides, valinomycin analogs, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as D-leucic acid methyl ester) is a critical chiral building block in the synthesis of depsipeptides, valinomycin analogs, and protease inhibitors.[1] The strict requirement for the (2R)-configuration presents a specific challenge: the natural amino acid pool provides L-leucine (S-configuration) abundantly, whereas the D-leucine precursor required for classical chemical synthesis is significantly more expensive.[1]
This Application Note details two validated protocols to access the (2R)-enantiomer:
Biocatalytic Asymmetric Reduction (Primary Recommendation): Uses D-2-hydroxyisocaproate dehydrogenase (D-HicDH) to convert achiral 2-oxoisocaproate to the (R)-hydroxy acid.[1] This route offers superior enantiomeric excess (
) and lower raw material costs.
Diazotization of D-Leucine (Secondary/Lab-Scale): A classical stereospecific substitution useful for small-scale standards where D-leucine stocks are available.[1]
Critical Mechanistic Insights
The Stereochemical Challenge
The target molecule requires the (R)-configuration at the
Chemical Route Constraint: Standard diazotization of
-amino acids proceeds with retention of configuration via an -lactone intermediate.[1] Therefore, to obtain the (R)-hydroxy acid, one must start with D-leucine.[1]
Biocatalytic Advantage: Enzymes such as D-HicDH induce chirality from an achiral keto-acid substrate (2-oxoisocaproate).[1] This bypasses the need for expensive chiral starting materials.
Pathway Visualization
The following diagram contrasts the logic of both pathways.
Figure 1: Strategic comparison of synthetic routes. The biocatalytic route (Blue) generates chirality from achiral stock, whereas the chemical route (Red) requires pre-existing chirality.
Method A: Biocatalytic Asymmetric Reduction (Protocol of Choice)
This protocol utilizes D-2-hydroxyisocaproate dehydrogenase (D-HicDH) , typically sourced from Lactobacillus confusus or Lactobacillus paracasei.[1] This enzyme specifically reduces the keto group to the (R)-hydroxyl group.
Buffer Prep: In a reaction vessel, prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas with nitrogen to protect enzymes from oxidation.
Substrate Loading: Dissolve Sodium 2-oxoisocaproate (5.0 g, 32.8 mmol) in the buffer.
Initiation: Add Formate Dehydrogenase (500 U) and D-HicDH (500 U).
Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust to 7.0 using 1M NaOH if necessary (the reaction consumes protons, but formate oxidation balances this; pH drift indicates imbalance).
Workup: Acidify the mixture to pH 2.0 using 6M HCl to protonate the acid. Extract exhaustively with Ethyl Acetate (
mL). Dry organic layer over and concentrate in vacuo to yield crude (R)-2-hydroxyisocaproic acid.
Method B: Diazotization of D-Leucine (Lab-Scale Alternative)[1]
Use this method only if D-Leucine is readily available and enzyme access is restricted.[1]
Mechanism & Stereochemistry
The reaction proceeds via the Van Slyke deamination mechanism. The
-amino group is diazotized to a diazonium salt ().[1] The neighboring carboxylate group attacks the -carbon (backside attack), displacing and forming an unstable -lactone (inversion #1).[1] Water then attacks the lactone (inversion #2), resulting in net retention of configuration .
Step-by-Step Protocol
Setup: Dissolve D-Leucine (2.62 g, 20 mmol) in 1M
(30 mL). Cool to 0°C in an ice bath.
Diazotization: Add a solution of Sodium Nitrite (
, 2.1 g in 10 mL ) dropwise over 30 minutes. Caution: Evolution of gas.
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12-16h).
Extraction: Saturate the aqueous phase with NaCl. Extract with Diethyl Ether (
mL).
Esterification: Perform methylation as described in Method A (Step 2).
Expected Yield: 65-75%.[1]
Enantiomeric Excess (ee): 95-98% (Risk of slight racemization if temperature is not controlled).[1]
Analytical Quality Control (Chiral HPLC)
To validate the enantiopurity of the methyl ester, use the following validated HPLC method.
Parameter
Condition
Column
Chiralpak AD-H or Chiralcel OD-H (Daicel)
Dimensions
mm, 5 m
Mobile Phase
n-Hexane : Isopropanol (95 : 5 v/v)
Flow Rate
0.8 mL/min
Detection
UV at 210 nm
Temperature
25°C
Retention Times
(S)-Isomer: ~6.5 min (R)-Isomer: ~8.2 min (Confirm with standards)
Comparative Data Analysis
Feature
Method A: Biocatalysis
Method B: Diazotization
Starting Material
2-Oxoisocaproate (Achiral, Cheap)
D-Leucine (Chiral, Expensive)
Stereocontrol
>99% ee (Enzyme specific)
95-98% ee (Process dependent)
Scalability
High (Batch or Flow)
Low (Exothermic, Gas evolution)
Green Metric
High (Water solvent, Ambient temp)
Low (Stoichiometric waste)
Cost Efficiency
High
Low
Troubleshooting Guide
Low Conversion in Enzyme Step: Check NADH levels. If the recycling system (Formate/FDH) is sluggish, increase FDH loading or check if the formate concentration is inhibiting the enzyme.
Racemization: Occurs primarily during the esterification step if conditions are too basic or if excessive heat is applied for long periods. Use acid-catalyzed esterification and minimize reflux time.[1]
Phase Separation: The hydroxy ester is moderately polar. Ensure the aqueous phase is saturated with salt (brine) during extraction to maximize recovery.
References
Enzymatic Characterization: Hummel, W., et al. "D-2-hydroxyisocaproate dehydrogenase from Lactobacillus confusus: a new enzyme for the stereospecific reduction of 2-ketoisocaproate."[1] European Journal of Biochemistry, 1987.
Diazotization Mechanism: Brewster, P., et al. "Walden Inversion in the replacement of the amino group by hydroxyl." Nature, 1950.
Advanced Application Note: Methyl (2R)-2-hydroxy-4-methylpentanoate as a Chiral Building Block in Complex Molecule Synthesis
Executive Summary & Chemical Rationale Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), commonly known as methyl D-leucate, is a highly versatile chiral building block utilized extensively in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5), commonly known as methyl D-leucate, is a highly versatile chiral building block utilized extensively in the synthesis of complex organic molecules and natural products[1]. Structurally, it is an
-hydroxy ester featuring an isobutyl side chain, making it the oxygen-analog of D-leucine.
In drug development, particularly in the synthesis of macrocyclic depsipeptides such as Cryptophycins and Arenastatin A, replacing a standard amide bond with an ester (depside) bond enhances proteolytic stability and membrane permeability[2],[3]. The use of the methyl ester variant of D-leucic acid is a deliberate strategic choice: it protects the C-terminus during the functionalization of the
-hydroxyl group, preventing unwanted polymerization and circumventing the notorious diketopiperazine formation that frequently plagues the deprotection steps of adjacent N-terminal amino acids[4].
Mechanistic Causality in Depsipeptide Synthesis
The synthetic utility of methyl (2R)-2-hydroxy-4-methylpentanoate lies in its bifunctionality and its stereocenter. Depending on the target molecule, researchers must choose between retaining the native (2R) configuration or inverting it to the (2S) configuration.
Retention of Configuration: Achieved via direct esterification (e.g., Yamaguchi conditions). The
-hydroxyl group acts as a nucleophile attacking an activated acyl species.
Inversion of Configuration: Achieved via the Mitsunobu reaction. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hydroxyl group is converted into a superior leaving group (oxyphosphonium ion), which is subsequently displaced by a carboxylate nucleophile via an mechanism.
Fig 1. Synthetic routing of Methyl (2R)-2-hydroxy-4-methylpentanoate in macrocycle synthesis.
Strategic Functionalization Pathways
The choice of esterification protocol dictates the stereochemical outcome and overall yield.
Fig 2. Divergent mechanistic pathways for stereocontrolled esterification of the α-hydroxyl group.
Quantitative Data: Reaction Optimization
When coupling sterically hindered amino acids (e.g., N-Boc-valine) to methyl (2R)-2-hydroxy-4-methylpentanoate, standard carbodiimide chemistry (Steglich) often results in poor yields and partial epimerization due to the formation of unreactive N-acylureas. The table below summarizes the optimal conditions based on empirical data[3],[5].
Objective: Form a depside bond with strict retention of the (2R) stereocenter.
Anhydride Formation: Dissolve the N-protected amino acid (1.1 equiv.) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.
Activation: Add Triethylamine (1.2 equiv.) followed by dropwise addition of 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv.).
Causality: Maintaining 0 °C prevents the thermal degradation of the highly reactive mixed anhydride.
Filtration: Stir for 1 hour at room temperature. A white precipitate (triethylammonium chloride) will form. Filter the mixture under inert gas.
Causality: Removing the chloride salts prevents competitive nucleophilic attack and interference with the subsequent DMAP catalysis.
Coupling: Add the filtrate to a pre-stirred solution of methyl (2R)-2-hydroxy-4-methylpentanoate (1.0 equiv.) and DMAP (1.5 equiv.) in anhydrous toluene. Stir for 4–12 hours.
Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the chiral alcohol (
) and the emergence of a less polar, UV-active product spot () validates the completion of the reaction.
Workup: Quench with saturated aqueous
. Extract with EtOAc, wash with brine, dry over , and concentrate. Purify via flash chromatography.
Protocol B: Mitsunobu Inversion (Stereoinversion)
Objective: Form a depside bond while inverting the stereocenter to the (2S) configuration.
Preparation: Dissolve methyl (2R)-2-hydroxy-4-methylpentanoate (1.0 equiv.), the target carboxylic acid (1.2 equiv.), and Triphenylphosphine (
, 1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C.
Betaine Formation: Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 15 minutes.
Causality: Dropwise addition controls the highly exothermic formation of the betaine intermediate, preventing the premature consumption of
through side reactions.
Inversion: Allow the reaction to warm to room temperature and stir for 12 hours. The oxyphosphonium intermediate undergoes a clean
displacement by the carboxylate.
Purification: Concentrate the mixture in vacuo.
Causality: Triphenylphosphine oxide (
) is a notoriously difficult byproduct to remove. Pre-absorbing the crude mixture onto silica and eluting with a strict Hexane/EtOAc gradient ensures the highly polar phosphine oxide remains on the column.
Protocol C: Selective Saponification
Objective: Cleave the methyl ester to reveal the free D-leucic acid moiety for subsequent amide coupling, without hydrolyzing the newly formed depside bond.
Solvent System: Dissolve the functionalized methyl ester in a 3:1 mixture of THF and
(0.1 M). Cool to 0 °C.
Hydrolysis: Add Lithium Hydroxide monohydrate (
, 1.5 equiv.) in one portion.
Causality: LiOH is a mildly nucleophilic base. At 0 °C, it selectively hydrolyzes the less sterically hindered methyl ester while leaving the internal, sterically encumbered depside ester bond intact.
Workup: Stir for 2 hours. Monitor by TLC. Once complete, acidify the mixture to pH 3 using 1M HCl. Extract thoroughly with EtOAc, dry, and concentrate to yield the free acid, ready for macrocyclization.
References
AChemBlock. Methyl (2R)-2-hydroxy-4-methylpentanoate Catalog Data. Retrieved from AChemBlock Database.
Benchchem. 2-Hydroxy-4-methylpentanoate: Intermediate in Complex Organic Molecule Synthesis. Retrieved from Benchchem.
Kim, M. S., et al. (2025). Transformation-associated recombination and heterologous expression of noncanonical depsipeptide nonribosomal peptide synthetase derived from marine Streptomyces. PMC/NIH.
Buck, S. B., et al. (2004). Total Synthesis and Anti-Tubulin Activity of Epi-C3 Analogues of Cryptophycin-24. Journal of Medicinal Chemistry, ACS Publications.
Buck, S. B. (2002). Total Synthesis of Cryptophycin A and Analogs. Defense Technical Information Center (DTIC).
University of Queensland eSpace. Synthetic and Structural Studies of Small Cyclic Peptides (Mitsunobu esterification of D-Leucic acid).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance Asymmetric Hydrogenation of
-Keto Esters
Abstract & Strategic Overview
-Hydroxy esters are critical chiral building blocks for pharmaceuticals (e.g., platelet aggregation inhibitors, antithrombotics) and fine chemicals. While enzymatic reduction and resolution methods exist, Asymmetric Hydrogenation (AH) using Ruthenium(II)-chiral diphosphine complexes represents the most scalable, atom-economical, and chemically robust method for industrial production.
This guide details a high-fidelity protocol for the conversion of
-keto esters to chiral -hydroxy esters.[1][2][3] Unlike -keto esters which require Dynamic Kinetic Resolution (DKR), -keto esters are prochiral substrates where the challenge lies in differentiating the two carbonyl faces (enantioselectivity) while preventing over-reduction to diols (chemoselectivity).
Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Primary Protocol: Ru(OAc)
[(S)-SegPhos] catalyzed hydrogenation of Methyl Benzoylformate.
Critical Parameter Analysis (Expertise & Logic)
To achieve high Enantiomeric Excess (ee) (>97%) and full conversion, three mechanistic variables must be controlled. This section explains the causality behind the protocol steps.
The Ligand: Dihedral Angle Control
While BINAP is the historical standard, this protocol recommends SegPhos or TunePhos for
-keto esters.
Why? The bite angle and the dihedral angle of the biaryl backbone determine the "chiral pocket" shape. SegPhos has a narrower dihedral angle than BINAP, creating a tighter steric environment around the Ruthenium center, which often results in higher ee% for sterically less demanding
-keto esters.
The Solvent: Protic Assistance
Unlike many Pd-catalyzed hydrogenations, Ru-catalyzed ketone hydrogenation requires a protic solvent (Methanol or Ethanol).
Mechanism: The solvent acts as a proton shuttle. In the heterolytic cleavage of
, the hydride goes to the metal, and the proton is often stabilized by the solvent network or an amine cocatalyst before being transferred to the carbonyl oxygen.
Warning: Aprotic solvents (THF, Toluene) often lead to stalled reactions or near-zero reactivity unless a specific external proton source is added.
Pressure vs. Selectivity
Observation: Higher pressure (>50 bar) increases reaction rate but can slightly erode ee% due to the activation of less selective catalytic pathways.
Optimization: We operate at moderate pressure (10–30 bar) to balance Turnover Frequency (TOF) with maximum enantioselectivity.
Experimental Protocol
Materials & Equipment
Substrate: Methyl Benzoylformate (Distilled prior to use to remove acidic impurities).
Catalyst Precursor: [Ru(OAc)
((S)-SegPhos)] (Prepared in situ or isolated).
Solvent: Anhydrous Methanol (Degassed).
Equipment: Stainless steel autoclave (e.g., Parr reactor) with glass liner; Glovebox or Schlenk line.
Standard Operating Procedure (SOP)
Step 1: Catalyst Preparation (In-Situ Method)
Note: While isolated catalysts are stable, the in-situ generation from [Ru(COD)(methylallyl)2] or [Ru(benzene)Cl2]2 is common. This protocol uses the robust isolated complex [Ru(OAc)2(SegPhos)] for reproducibility.
Place the glass liner into the autoclave. Seal the reactor.
Purge Cycle: Pressurize to 5 bar
and vent to 1 bar. Repeat 3 times to remove all .
Pressurization: Charge the reactor to 30 bar (435 psi)
.
Reaction: Stir at 30°C for 12–24 hours.
Self-Validation Check: Monitor
uptake. If pressure drops rapidly in the first hour, the catalyst is active. If no drop occurs, check for catalyst poisoning (often by chloride or acid impurities in substrate).
Step 3: Workup & Analysis
Vent
carefully (fume hood).
Concentrate the solvent via rotary evaporation.
Purification: Flash chromatography (Hexanes/EtOAc 4:1) or distillation.
Application Note: 1H NMR Analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate
This guide outlines the high-resolution 1H NMR analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate, depending on the precursor). It focuses on structural validation, spin-system analysis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the high-resolution 1H NMR analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate, depending on the precursor). It focuses on structural validation, spin-system analysis of the chiral center, and protocols for assessing enantiomeric purity.
Abstract
Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS: 112529-90-5) is a critical chiral building block derived from D-leucine. Its analysis requires precise discrimination of the
-hydroxy stereocenter. This guide details the 1H NMR signature, emphasizing the ABX spin system created by the diastereotopic methylene protons adjacent to the chiral center. We also provide a validated protocol for determining enantiomeric excess () using Chiral Solvating Agents (CSAs).
Structural Analysis & Assignment Strategy
The Molecule
The compound consists of an isobutyl side chain attached to an
-hydroxy ester motif.[1] The presence of the chiral center at C2 renders the adjacent C3 methylene protons ( and ) diastereotopic . They are magnetically non-equivalent, splitting into complex multiplets rather than a simple doublet.
) of the (2R) isomer vs. the (2S) impurity.[1]
Mechanism: The addition of a Chiral Solvating Agent (CSA) forms transient diastereomeric complexes, splitting the signals of the enantiomers.
Reagents:
CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [Pirkle’s Alcohol] OR Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (
).
Solvent:
(Anhydrous).
Procedure:
Baseline Scan: Acquire a standard spectrum of the pure analyte (approx. 10 mg).
Titration:
Add 0.5 equivalents of the CSA directly to the NMR tube.
Shake vigorously and allow to equilibrate for 2 minutes.
A common error in analyzing leucic acid derivatives is misinterpreting the C3 protons (1.4–1.6 ppm) as a simple methylene doublet. Because C2 is chiral, the C3 protons are in different electronic environments.
Observation: You will see an ABX or ABM pattern. The two protons couple to each other (Geminal coupling,
Hz) and unequally to the C4 methine and C2 -proton.
Validation: If these protons appear as a single equivalent signal, suspect racemization or accidental chemical shift equivalence (rare in
, more common in ).
Solvent Selection Strategy
CDCl
: Best for resolution of the backbone and routine purity checks. OH proton is often broad and uncoupled due to rapid exchange with trace water.
DMSO-d
: Use this to prove the presence of the hydroxyl group. The OH will appear as a sharp doublet ( Hz) coupling to H2. This confirms the alcohol has not been esterified or oxidized.
Benzene-d
: Use if the -methyl doublets (0.95 ppm) overlap with impurity peaks. The magnetic anisotropy of the benzene ring often shifts these upfield, resolving overlap.
Visualization
Workflow Diagram
The following diagram illustrates the decision matrix for selecting the correct NMR protocol based on the analytical goal.
Caption: Analytical workflow for structural validation and enantiomeric purity determination of methyl leucate derivatives.
Molecular Spin System
Caption: Spin coupling network focusing on the ABX system formed by the chiral center (H2) and adjacent methylene protons (H3).
References
Sigma-Aldrich. Methyl (2R)-2-hydroxy-4-methylpentanoate Product Specification & NMR Reference. Retrieved from
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for ABX spin systems and diastereotopic protons).
Application Note: 13C NMR Characterization and Stereochemical Validation of Methyl (2R)-2-hydroxy-4-methylpentanoate
Abstract Methyl (2R)-2-hydroxy-4-methylpentanoate (commonly known as D-methyl leucate) is a highly valuable chiral building block utilized in the synthesis of depsipeptides and as a biomarker in metabolic studies. This a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl (2R)-2-hydroxy-4-methylpentanoate (commonly known as D-methyl leucate) is a highly valuable chiral building block utilized in the synthesis of depsipeptides and as a biomarker in metabolic studies. This application note provides an in-depth guide to its
C NMR spectral analysis, detailing the physical causality behind specific chemical shifts, such as the magnetic non-equivalence of its diastereotopic methyl groups. Furthermore, we outline a self-validating experimental protocol for stereochemical confirmation using Mosher's ester derivatization.
Introduction & Chemical Context
Methyl (2R)-2-hydroxy-4-methylpentanoate is an
-hydroxy ester derived from D-leucine. In drug development, preserving the structural integrity and enantiomeric purity of this precursor is paramount, as it is frequently incorporated into complex cyclic depsipeptides—a class of molecules exhibiting potent antimicrobial and anticancer properties.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating its carbon framework. Specifically,
C NMR provides unambiguous insights into the oxidation state and hybridization of each carbon atom, while chiral derivatization techniques are required to definitively confirm its absolute configuration ()[1].
C NMR Spectral Analysis & Causality
The
C NMR spectrum of methyl (2R)-2-hydroxy-4-methylpentanoate in CDCl exhibits seven distinct carbon resonances. As a Senior Application Scientist, it is critical to look beyond the raw data and understand the physical causality behind these chemical shifts to ensure accurate structural assignment.
Table 1:
C NMR Chemical Shifts of Methyl (2R)-2-hydroxy-4-methylpentanoate (100 MHz, CDCl)
Position
Carbon Type
Chemical Shift (, ppm)
Structural Rationale & Causality
C1
Carbonyl (C=O)
176.2
Highly deshielded by the electronegative ester oxygen and the magnetic anisotropy of the C=O -system.
C2
Methine (CH-OH)
70.4
Deshielded directly by the strong inductive electron-withdrawing effect of the attached hydroxyl (-OH) group.
C7
Methoxy (O-CH)
52.4
Typical resonance for a methyl ester; deshielded by the adjacent ester oxygen.
C3
Methylene (CH)
43.3
Shifted downfield relative to standard alkanes due to the proximity to the electron-withdrawing C2 hydroxyl center.
C4
Methine (CH)
24.5
Isobutyl methine carbon; located in a relatively shielded aliphatic environment.
C5
Methyl (CH)
23.3
Diastereotopic methyl group. The adjacent C2 chiral center creates a magnetically asymmetric environment.
C6
Methyl (CH)
21.4
Diastereotopic methyl group. Time-averaged spatial differences relative to C2 result in distinct shielding.
Expert Insight : The significant chemical shift difference (
1.9 ppm) between the C5 and C6 methyl groups is a classic hallmark of diastereotopicity. Because the molecule possesses a stereogenic center at C2, the two methyl groups of the isobutyl moiety are never in magnetically equivalent environments, regardless of free rotation around the C3-C4 bond.
Experimental Protocols
Protocol A: High-Resolution C NMR Acquisition
Self-Validation System: To ensure the absolute assignment of the C2 (methine) and C3 (methylene) carbons without ambiguity, this protocol integrates a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate
C shifts with their directly attached protons.
Sample Preparation : Dissolve 30–50 mg of high-purity methyl (2R)-2-hydroxy-4-methylpentanoate in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Setup : Transfer the solution to a standard 5 mm NMR tube. Tune and match the probe on a 400 MHz or higher NMR spectrometer (100 MHz for
C).
Acquisition Parameters : Acquire the 1D
C{1H} spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay (D1) to 2.0 seconds, and collect a minimum of 512 scans to achieve an optimal signal-to-noise ratio for the quaternary C1 carbon.
Validation (HSQC) : Run a 2D
H-C HSQC experiment. Verify that the carbon signal at 70.4 ppm correlates to a single proton resonance (confirming a CH group), while the signal at 43.3 ppm correlates to two distinct proton resonances (confirming a diastereotopic CH group).
Protocol B: Stereochemical Validation via Mosher's Ester Derivatization
To unambiguously confirm the (2R) absolute configuration and assess enantiomeric excess (ee%), the sample is derivatized using Mosher's acid chloride (MTPA-Cl) ()[2].
Reaction Setup : In two separate, dry 5 mL vials, dissolve 5 mg of the analyte in 0.5 mL of anhydrous pyridine.
Derivatization : To vial 1, add 1.2 equivalents of (R)-(-)-
-methoxy--(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To vial 2, add 1.2 equivalents of (S)-(+)-MTPA-Cl.
Incubation & Monitoring : Stir at room temperature for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2) to ensure complete consumption of the starting material. Complete conversion is critical to avoid kinetic resolution artifacts that could skew the enantiomeric ratio ()[3].
Workup & Analysis : Quench with water, extract with dichloromethane, and concentrate under reduced pressure. Dissolve the crude Mosher's esters in CDCl
and acquire H and F NMR spectra.
Data Interpretation : Calculate the chemical shift differences (
) for the protons adjacent to the chiral center (e.g., the C3 methylene protons). A positive for the C3 protons confirms the (2R) configuration according to the standard Mosher model.
Workflow Visualization
Workflow for NMR acquisition and stereochemical validation of methyl leucate.
Applications in Drug Development
In the pharmaceutical industry, the precise characterization of methyl (2R)-2-hydroxy-4-methylpentanoate is non-negotiable. When utilized as a chiral pool building block, any undetected epimerization at the C2 position can lead to the formation of diastereomeric impurities during multi-step syntheses. By employing rigorous
C NMR assignments coupled with Mosher's ester validation, drug development professionals can ensure the stereochemical fidelity of the intermediate, thereby safeguarding the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).
References
Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Available at:[Link]
University of Delaware. "Mosher's Acid - The Retort." UDel, 2012. Available at:[Link]
Application Note: Chiral HPLC Separation of Methyl 2-hydroxy-4-methylpentanoate Enantiomers
-hydroxyisocaproate) Application: Enantiomeric Purity Analysis, Drug Metabolism Studies Executive Summary This application note details the protocol for the enantioseparation of Methyl 2-hydroxy-4-methylpentanoate , a me...
Author: BenchChem Technical Support Team. Date: March 2026
-hydroxyisocaproate)
Application: Enantiomeric Purity Analysis, Drug Metabolism Studies
Executive Summary
This application note details the protocol for the enantioseparation of Methyl 2-hydroxy-4-methylpentanoate , a methylated derivative of the leucine metabolite
-hydroxyisocaproic acid (HICA).
The separation of aliphatic
-hydroxy esters presents a distinct challenge due to the lack of strong chromophores (aromatic rings) and the flexibility of the alkyl tail. This guide provides a direct analysis method using polysaccharide-based Chiral Stationary Phases (CSPs) under normal phase conditions, alongside a derivatization protocol for scenarios requiring high-sensitivity UV detection.
Chemical Context & Separation Strategy
The Analyte
IUPAC Name: Methyl 2-hydroxy-4-methylpentanoate
Structure: An esterified
-hydroxy acid with an isobutyl side chain.
Chiral Center: C2 (
-carbon).
Detection Challenge: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection at 254 nm. It requires detection at 210–215 nm or the use of universal detectors (RI/ELSD).
Mechanism of Separation
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
Hydrogen Bonding: Between the analyte's hydroxyl (-OH) and ester carbonyl (-C=O) groups and the carbamate residues (NH and C=O) on the stationary phase.
Steric Fit: The isobutyl tail must fit into the chiral grooves of the polymer.
Method Development Workflow
The following decision tree outlines the logical flow for selecting the optimal method based on your sensitivity requirements.
Figure 1: Method Selection Decision Tree. Choose Path A for routine purity checks and Path B for trace analysis in biological matrices.
Protocol A: Direct Analysis (Standard Method)
Best for: Synthetic purity checks, raw material analysis.
Keep low to prevent column overload, which broadens peaks.
Step-by-Step Procedure
System Prep: Flush the HPLC system with 100% Isopropanol (IPA) to remove any reversed-phase solvents (Water/Acetonitrile).
Equilibration: Switch to the Mobile Phase (Hexane/IPA 95:5). Equilibrate for at least 30 minutes until the baseline at 210 nm is stable.
Sample Prep: Dissolve the sample at 1–2 mg/mL in the Mobile Phase.
Note: Do not dissolve in pure IPA or Ethanol; this causes "solvent shock" and peak distortion.
Blank Run: Inject mobile phase to identify system peaks (refractive index upset) at the solvent front.
Analysis: Inject the racemic standard to determine retention times of enantiomers (E1 and E2).
Suitability Check: Ensure Resolution (
) > 1.5.
Protocol B: Derivatization (High Sensitivity)
Best for: Biological samples, trace impurities (<0.1%), or systems with poor low-UV performance.
Reaction Chemistry
We react the secondary hydroxyl group with 3,5-dinitrobenzoyl chloride (DNB-Cl) . This attaches a strongly absorbing aromatic ring, allowing detection at 254 nm.
Derivatization Procedure
Reagents:
Reagent A: 3,5-Dinitrobenzoyl chloride (10 mg/mL in dry THF).
Base: Pyridine (dry).
Reaction:
Mix 100 µL Sample + 100 µL Reagent A + 10 µL Pyridine in a sealed vial.
Heat at 60°C for 30 minutes.
Quench: Add 200 µL Methanol to consume excess reagent.
Workup (Optional but Recommended): Evaporate to dryness and reconstitute in Mobile Phase to remove pyridine (which tails on normal phase columns).
Chromatographic Conditions (Derivatized)
Column: Chiralpak AD-H.
Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).[2] Note: Higher alcohol content is needed to elute the more polar DNB derivative.
Detection:UV @ 254 nm .
Validation & System Suitability
To ensure data trustworthiness, every run must meet these criteria based on ICH Q2(R1) guidelines.
Acceptance Criteria
Parameter
Formula
Limit
Corrective Action
Resolution ()
Decrease flow rate or lower Temp to 15°C.
Tailing Factor ()
Check column history; regenerate if necessary.
Capacity Factor ()
Adjust % IPA (Less IPA = Higher ).
Troubleshooting Guide
Problem: No peaks visible.
Cause: Detection wavelength too high (254 nm used for underivatized sample).
Fix: Switch to 210 nm or use RI detector.
Problem: Broad peaks / Poor Resolution.
Cause: Sample solvent too strong (e.g., 100% IPA).
Fix: Dilute sample in Mobile Phase (Hexane/IPA).
Problem: Negative peaks.
Cause: Refractive index mismatch at 210 nm.
Fix: Use a reference wavelength (e.g., 360 nm) if using DAD, or ensure sample solvent matches mobile phase exactly.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2023).[3] Available at: [Link]
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews.
Application Note: GC-MS Analysis Protocol for Methyl (2R)-2-hydroxy-4-methylpentanoate
This Application Note is written for researchers and analytical scientists requiring a robust, validated protocol for the analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate or the methyl...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written for researchers and analytical scientists requiring a robust, validated protocol for the analysis of Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate or the methyl ester of HICA).
Executive Summary
Methyl (2R)-2-hydroxy-4-methylpentanoate is a volatile ester derivative of 2-hydroxyisocaproic acid (HICA), a key metabolite of leucine with applications in muscle recovery and potential use as a biomarker for metabolic disorders. This protocol outlines a high-precision Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification.
While the compound is sufficiently volatile for direct analysis, this guide prioritizes a Dual-Path Strategy :
Direct Injection: For rapid purity assessment of synthetic standards.
Silylation Derivatization (TMS): For trace-level quantification in biological matrices, eliminating peak tailing caused by the free hydroxyl group.
Safety Warning: This compound is an organic ester. Standard PPE (gloves, goggles, lab coat) is mandatory. Perform all sample preparation in a fume hood.
Experimental Workflow (Logic & Causality)
The following diagram illustrates the decision matrix for sample preparation. We select the pathway based on the "Fitness for Purpose" principle—balancing throughput with sensitivity.
Figure 1: Decision matrix for sample preparation. Path B is recommended for quantitative rigor to prevent adsorption of the hydroxyl group on the inlet liner.
Detailed Protocols
Reagents and Standards[4]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol if using silylation, as it reacts with the reagent.
Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
Internal Standard (IS): Methyl Undecanoate (for retention time locking) or d3-Methyl Leucate (if available).
Sample Preparation
Protocol A: Direct Injection (Screening)
Weigh 10 mg of Methyl (2R)-2-hydroxy-4-methylpentanoate standard.
Dissolve in 10 mL Ethyl Acetate (Stock A: 1 mg/mL).
Dilute 100 µL of Stock A into 900 µL Ethyl Acetate.
Why this works: The free hydroxyl group at C2 can form hydrogen bonds with active sites in the GC liner and column, leading to peak tailing. Converting it to a Trimethylsilyl (TMS) ether improves volatility and peak symmetry [1].
Take 100 µL of sample extract or standard in anhydrous solvent (DCM).
Add 50 µL of MSTFA + 1% TMCS.
Incubate at 60°C for 30 minutes . Critical: Ensure the vial is tightly capped to prevent moisture ingress.
Cool to room temperature.
Inject directly (or dilute if necessary).
GC-MS Method Parameters[6]
Parameter
Setting
Rationale
System
Agilent 7890B / 5977B MSD (or equiv)
Standard single quadrupole system.
Column
HP-5ms UI (30m x 0.25mm x 0.25µm)
Non-polar phase (5% phenyl) provides ideal separation for esters. "UI" (Ultra Inert) is critical for hydroxy compounds.
Inlet
Split/Splitless, 250°C
High temp ensures rapid volatilization.
Injection
1 µL, Split 10:1
Prevents column overload. Use Splitless for trace analysis.
Carrier Gas
Helium, 1.0 mL/min (Constant Flow)
Standard flow for optimal van Deemter efficiency.
Oven Program
60°C (1 min hold) 10°C/min to 200°C 20°C/min to 280°C (3 min hold)
The following diagram details the instrument configuration, highlighting the critical "Ultra Inert" flow path required to analyze the hydroxy-ester successfully.
Figure 2: Instrument configuration emphasizing the inert flow path essential for hydroxy-ester analysis.
Validation & Quality Control (Trustworthiness)
To ensure this protocol is a self-validating system , adhere to the following acceptance criteria:
large-scale synthesis of chiral alpha-hydroxy esters
Application Note: AN-2026-CHIRAL Topic: Industrial Scale-Up of Chiral -Hydroxy Esters Date: March 08, 2026 Chiral -hydroxy esters are pivotal building blocks in the synthesis of ACE inhibitors (e.g., Enalapril, Benazepri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-CHIRALTopic: Industrial Scale-Up of Chiral
-Hydroxy Esters
Date: March 08, 2026
Chiral
-hydroxy esters are pivotal building blocks in the synthesis of ACE inhibitors (e.g., Enalapril, Benazepril), anti-platelet agents, and biodegradable polylactides. While classical resolution methods suffer from a maximum 50% yield, modern industrial synthesis relies on two dominant asymmetric pathways: Biocatalytic Reduction (Ketoreductases) and Asymmetric Hydrogenation (Ru/Rh-catalysis) .
This guide details the scale-up protocols for converting Ethyl 2-oxo-4-phenylbutyrate (OPBE) to Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) , a high-value intermediate for ACE inhibitors.[1][2] We provide a comparative analysis to assist process chemists in selecting the optimal route based on facility capabilities and atom economy requirements.
Part 1: Strategic Route Selection
Before initiating scale-up, the synthetic route must be matched to the available infrastructure.
Decision Matrix: Biocatalysis vs. Chemocatalysis[3][4][5]
Figure 1: Strategic decision tree for selecting the synthesis modality. Biocatalysis is preferred for thermally sensitive substrates, while chemocatalysis suits facilities with high-pressure infrastructure.
Part 2: Method A - Biocatalytic Reduction (The Modern Standard)
Target Transformation: Asymmetric reduction of OPBE to (R)-HPBE using a Ketoreductase (KRED) coupled with Glucose Dehydrogenase (GDH) for cofactor recycling.[2]
1. The Mechanism: Coupled Cofactor Recycling
Stoichiometric use of NADPH is economically unfeasible. We utilize a "coupled-enzyme" approach where GDH oxidizes glucose to gluconolactone, regenerating NADPH for the KRED.
Figure 2: The dual-enzyme system. Glucose acts as the sacrificial reductant.[6] Note that gluconolactone hydrolyzes to gluconic acid, driving the equilibrium forward but necessitating pH control.
Emulsions: Common in biological extractions. Break using centrifugation or addition of brine.[10]
Low Conversion: Often due to pH drift. Ensure the titrator probe is calibrated.
Part 3: Method B - Asymmetric Hydrogenation (The Scalable Classic)
Target Transformation: Ru-BINAP catalyzed hydrogenation of OPBE.
1. The Mechanism: Dynamic Kinetic Resolution (DKR)
While simple
-keto esters hydrogenate directly, if the substrate has a labile -stereocenter, Ru-BINAP can facilitate Dynamic Kinetic Resolution, converting a racemic mixture into a single diastereomer. For standard OPBE, we rely on the catalyst's facial selectivity.
Pass through a short silica plug to remove Ruthenium traces (heavy metal compliance).
Part 4: Comparative Data & Quality Control
1. Performance Metrics
Feature
Biocatalysis (KRED)
Chemocatalysis (Ru-BINAP)
Enantiomeric Excess (ee)
> 99.5%
90% - 97% (often requires recrystallization)
Yield
90 - 95%
> 98%
S/C Ratio
N/A (Enzyme loading ~1-2 wt%)
1000:1 to 10,000:1
Conditions
Ambient, Aqueous, pH 7
High Pressure, Organic Solvent, Heat
Purification
Extraction + Phase Separation
Metal Scavenging Required
Cost Driver
Enzyme & Cofactor
Noble Metal (Ru) & Ligand
2. Analytical Protocols (QC)
Stereochemical Purity (HPLC):
Column: Chiralcel OD-H or AD-H (Daicel).
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Standard: Compare against racemic (±)-HPBE standard.
Chemical Purity:
GC-FID or HPLC (C18 column) to detect unreacted ketone or over-reduced diols.
References
Noyori, R., et al. (1987).[12] Asymmetric hydrogenation of beta-keto carboxylic esters.[13] Journal of the American Chemical Society.[14] Link
Codexis Inc. (2010). Biocatalytic reduction of ketones.[6][10][15][16] (General reference to industrial KRED technology). Link
Ni, Y., & Sun, Z. (2009).[9] Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026. Process Biochemistry.[6][9] Link[9]
Homann, M. J., et al. (2001). Biocatalytic Reduction of Ketones.[6][15][16] (Schering-Plough Research). Link
Genet, J. P. (2003). Recent developments in asymmetric hydrogenation.[12][13][14][17] Accounts of Chemical Research. Link
applications in pharmaceutical intermediate synthesis
Executive Summary This Application Note details the transition of a pharmaceutical intermediate synthesis—specifically a biaryl pyrazole scaffold—from batch processing to a continuous flow regime. Heterocyclic intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the transition of a pharmaceutical intermediate synthesis—specifically a biaryl pyrazole scaffold—from batch processing to a continuous flow regime. Heterocyclic intermediates are ubiquitous in active pharmaceutical ingredients (APIs) (e.g., Celecoxib, Ruxolitinib). Traditional batch synthesis often suffers from thermal risks during hydrazine condensation and catalyst removal bottlenecks during subsequent cross-coupling.
This guide provides a validated protocol for telescoping these two unit operations: (1) Exothermic Knorr Pyrazole Synthesis and (2) Heterogeneous Packed-Bed Suzuki-Miyaura Coupling . By leveraging flow chemistry, we achieve superior heat transfer, enhanced safety profiles, and streamlined purification.[1][2]
Theoretical Basis: Why Flow?
The shift from batch to flow is driven by two fundamental engineering principles: Heat Transfer Efficiency and Mixing Kinetics .
Thermal Control (
)
In batch reactors, the surface-area-to-volume ratio (
) decreases drastically as scale increases (). This limits the removal of heat generated by exothermic reactions (like hydrazine condensations), necessitating slow addition rates (dosing control) which prolongs processing time.
Flow Advantage: Micro- and mesofluidic reactors maintain high
ratios (active volumes often <10 mL), allowing for near-isothermal operation even with highly exothermic kinetics. This permits the use of "process windows" (e.g., superheating solvents above boiling points) forbidden in batch [1].
Mixing Efficiency (
)
Suzuki couplings in batch often suffer from mass transfer limitations between the organic phase, aqueous base, and solid catalyst.
Flow Advantage: In a Packed Bed Reactor (PBR), the fluid path creates tortuous mixing, reducing the diffusion layer thickness around the catalyst particle. This pseudo-turbulent flow enhances the turnover frequency (TOF) of the catalyst [2].
Application 1: Pyrazole Ring Formation (The "Hot" Step)
Objective: Synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole via condensation of acetylacetone and phenylhydrazine.
Challenge: The reaction is highly exothermic and phenylhydrazine is toxic/genotoxic.
Experimental Protocol
Equipment Setup:
Pumps: Dual-piston HPLC pumps (acid resistant).
Reactor: PFA Coil Reactor (10 mL volume).
Temperature Control: Convection oven or oil bath.
Pressure: Back Pressure Regulator (BPR) set to 75 psi (5 bar).
Reagents:
Stream A: Acetylacetone (1.0 M in Ethanol).
Stream B: Phenylhydrazine (1.0 M in Ethanol) + 1% Acetic Acid (catalyst).
Step-by-Step Methodology:
System Priming: Flush the reactor coil with pure Ethanol at 2.0 mL/min to remove air bubbles.
Thermal Equilibration: Set the reactor oven to 70°C . Allow 15 minutes for stabilization.
Flow Initiation:
Set Pump A (Diketone) to 0.5 mL/min .
Set Pump B (Hydrazine) to 0.5 mL/min .
Resulting Residence Time (
):.
Steady State: Discard the first 2 reactor volumes (20 mL) of output to ensure steady-state concentration.
Collection: Collect the effluent. In a telescoped process (see Section 4), this stream is directed immediately to the next module.
Data Comparison: Batch vs. Flow
Metric
Batch Process (1 L)
Continuous Flow (10 mL Coil)
Improvement
Reaction Temp
0°C (Ice bath) RT
70°C (Isothermal)
Kinetics accelerated
Addition Time
2 Hours (Dosing)
Instant (Continuous)
90% Time Savings
Yield
85%
96%
+11%
Impurity Profile
Side-product (hydrazone) observed
Clean conversion
Improved Selectivity
Application 2: Telescoped Suzuki Coupling (The "Catalytic" Step)
Objective: Couple a halogenated pyrazole intermediate with a boronic acid.
Challenge: Removing Palladium (Pd) from the final API is expensive.
Solution: Use a Packed Bed Reactor (PBR) with immobilized Pd to eliminate filtration and reduce metal leaching.
Experimental Protocol
Equipment Setup:
Reactor: Stainless steel column (4.6 mm ID x 100 mm) packed with Pd-EnCat™ (Polyurea-encapsulated Pd) or Pd/C.
Feed: The output from Application 1 (or a stock solution of halogenated pyrazole).
Packing the Bed: Slurry pack the column with the immobilized catalyst. Ensure no voids to prevent channeling.
Activation: Flush the PBR with solvent at 60°C for 30 mins.
Reaction Parameters:
Temperature: 90°C.
Pressure: 100 psi (keeps solvent liquid at 90°C).
Flow Rate: Adjusted for a residence time of 5–8 minutes inside the column void volume.
Workup: The output contains product + aqueous salts. The Pd remains in the column.
Inline Extraction (Optional): Use a membrane separator to remove the aqueous salt phase continuously.
Visualization: Telescoped Workflow
The following diagram illustrates the logical flow and equipment setup for the telescoped synthesis.
Figure 1: Schematic of the telescoped continuous flow process. Blue streams indicate pyrazole formation; Red stream indicates the coupling partner. The PBR allows for heterogeneous catalysis without filtration steps.
Troubleshooting & Optimization Logic
When validating this protocol, researchers often encounter specific failure modes. Use this logic tree to diagnose issues.
Figure 2: Diagnostic logic for common flow chemistry deviations in heterogeneous coupling reactions.
References
Plutschack, M. B., et al. "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 2017. Link
Noël, T., et al. "Packed-bed reactors in continuous flow organic synthesis." Journal of Flow Chemistry, 2016. Link
GalChimia Technical Note. "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry." GalChimia, 2021.[3] Link
Ötvös, S. B., et al. "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination."[4] RSC Advances, 2019.[4] Link
Mettler Toledo. "Benefits of Continuous Flow Chemistry in Pharmaceutical Manufacturing." Link
use of organocatalysis for alpha-hydroxy ester synthesis
Advanced Organocatalytic Architectures for -Hydroxy Ester Synthesis Application Note & Protocol Guide | Doc ID: OCAT-AHE-2026 Executive Summary The -hydroxy ester motif is a privileged pharmacophore found in blockbuster...
-hydroxy ester motif is a privileged pharmacophore found in blockbuster therapeutics (e.g., Clopidogrel, Taxol side-chains) and serves as a versatile chiral building block. Historically, synthesis relied on heavy-metal catalysis (Sharpless, osmium-based) or enzymatic resolution. However, the pharmaceutical industry's shift toward "Green Chemistry" has elevated Organocatalysis —the use of small, metal-free organic molecules—as a superior alternative due to lower toxicity profiles and the avoidance of metal leaching in API (Active Pharmaceutical Ingredient) manufacturing.
This guide details two distinct, high-fidelity organocatalytic workflows for accessing enantioenriched
-hydroxy esters:
Constructive Approach: Direct Enantioselective
-Hydroxylation of -Keto Esters via Cinchona Alkaloids.
Subtractive Approach: Kinetic Resolution (KR) of Racemic
-Hydroxy Esters via Chiral Isothioureas (HBTM).
Mechanistic Landscapes
To ensure experimental success, one must understand the distinct catalytic cycles employed.
The Constructive Mechanism (Cinchona Catalysis)
In the direct hydroxylation of
-keto esters, the reaction proceeds via a phase-transfer or ion-pairing mechanism. The quinuclidine nitrogen of the Cinchona alkaloid acts as a base, deprotonating the -keto ester to form an ammonium enolate ion pair. This chiral environment directs the facial selectivity of the oxidant (typically Cumyl Hydroperoxide or an Oxaziridine).
The Subtractive Mechanism (Acyl Transfer)
Kinetic Resolution relies on the rate difference (
) between two enantiomers reacting with an achiral acyl donor. Chiral isothiourea catalysts (like Birman's HBTM) react with anhydrides to form a rigid, chiral acyl-ammonium intermediate . This intermediate discriminates between the enantiomers of the alcohol substrate via cation- or - interactions, selectively acylating one enantiomer while leaving the other intact.
Figure 1: Catalytic cycle for the Kinetic Resolution of
-hydroxy esters via Acyl-Ammonium intermediates. The catalyst activates the anhydride, creating a chiral pocket that accepts only one alcohol enantiomer.
Protocol A: Direct Asymmetric
-Hydroxylation
Target: Synthesis of quaternary stereocenters from
-keto esters.
Primary Reference: Jørgensen et al., J. Org. Chem. 2004 [1].[1][2]
Acyl Donor: Propionic anhydride or Isobutyric anhydride (0.6 equiv).
Base: Diisopropylethylamine (DIPEA) or Et
N (0.6 equiv).
Solvent: CDCl
or DCM.
Step-by-Step Methodology
Setup: In a clean vial, dissolve racemic alcohol (1.0 equiv) and (S)-HBTM (0.02 equiv) in DCM (0.2 M).
Temperature Control: Cool to 0°C.
Expert Insight: While HBTM is active at RT, 0°C significantly improves the Selectivity Factor (
).
Acylation: Add DIPEA (0.6 equiv) followed by the anhydride (0.6 equiv).
Why 0.6 equiv? In KR, maximum theoretical yield of the pure enantiomer is 50%. You want to convert exactly 50% of the material (the "fast" enantiomer) to the ester, leaving the "slow" enantiomer as the alcohol.
Reaction: Stir for 30 mins to 4 hours. Monitor conversion closely by NMR or GC. Stop exactly at ~50% conversion.
Quench: Add MeOH (excess) to consume remaining anhydride, stir for 10 mins.
Workup: Wash with 1M HCl (to remove amine base and catalyst), then saturated NaHCO
. Dry and concentrate.
Separation: The product (acylated ester) and starting material (alcohol) have vastly different R
values. Separate via column chromatography.
Data Analysis: The Selectivity Factor (
)
The efficiency of a KR is defined by the
-factor.
Where C = conversion (decimal), ee = enantiomeric excess (decimal).
Substrate Type
Catalyst
Temp
Time
Conversion
s-Factor
Aryl- -hydroxy ester
(S)-HBTM
0°C
1 h
49%
> 50
Alkyl- -hydroxy ester
(S)-HBTM
RT
4 h
52%
~ 15
Benzylic Alcohol
(S)-BTM
-78°C
6 h
50%
> 100
Troubleshooting & Optimization (Expertise Pillar)
Water Management
Issue: Low conversion or hydrolysis of acyl donor.
Cause: Organocatalytic H-bonding networks are disrupted by water; anhydrides hydrolyze.
Fix: Use molecular sieves (4Å) in the reaction vessel. Ensure solvents are distilled or from a dry solvent system (Karl Fischer < 50 ppm).
Background Reaction
Issue: Low ee despite using chiral catalyst.
Cause: The "uncatalyzed" reaction (direct attack of alcohol on anhydride) is competing with the catalytic cycle.
Fix: Lower the temperature. The catalytic pathway usually has a lower activation energy than the background thermal reaction. Cooling suppresses the background reaction more than the catalytic one.
Catalyst Deactivation
Issue: Reaction stalls before 50% conversion in KR.
Cause: Product inhibition or catalyst poisoning by acid byproducts.
Fix: Ensure sufficient auxiliary base (DIPEA) is present to scavenge the acid formed from the anhydride.
Visualization of Reaction Pathways
The following diagram illustrates the divergence between the two protocols described.
Figure 2: Decision tree for selecting the appropriate organocatalytic protocol based on starting material availability.
References
Pihko, P. M. (2004).
-Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. The Journal of Organic Chemistry, 69(26), 9111–9113.
Birman, V. B., & Li, X. (2006).[3] Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Organic Letters, 8(7), 1351–1354.
Birman, V. B., & Li, X. (2008). Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. Organic Letters, 10(14), 3025-3028.
Bacaicoa, S., Stenkvist, S., & Sundén, H. (2024).[6] Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. Organic Letters, 26, 3114-3118.[6]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiosele...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when an asymmetric reaction does not perform as expected.
Q1: My enantioselectivity has suddenly dropped. What are the first things I should check?
A sudden drop in enantiomeric excess (ee) often points to a recent change in the experimental setup or reagents. Begin with a systematic verification of the basics.[1] First, confirm the purity and identity of all starting materials, reagents, and the catalyst, as impurities can interfere with the catalytic cycle.[1][2] Next, ensure that the solvent is of the appropriate grade and is anhydrous, as water can deactivate or alter the selectivity of many catalysts.[1][2] Finally, double-check all measurements, concentrations, and the reaction temperature, as minor fluctuations can significantly impact enantioselectivity.[1]
Q2: How critical is the purity of my starting materials, catalyst, and solvent?
The purity of all reaction components is paramount in asymmetric catalysis.[1][2] Impurities in the substrate or reagents can act as catalyst poisons or promote a non-selective background reaction.[2][3] The enantiomeric purity of the chiral ligand or catalyst is also crucial, as the presence of the opposite enantiomer will directly decrease the ee of the product.[4] Solvents must be of high purity and anhydrous, as water or other coordinating impurities can interfere with the catalyst-substrate interaction.[1][2][5]
Q3: Can small variations in temperature significantly affect my enantioselectivity?
Yes, temperature is a critical parameter.[1][2][6] Generally, lower temperatures lead to higher enantioselectivity.[1][6][7] This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the enantiomeric products becomes more significant relative to the available thermal energy (kT).[2][6][8] Consequently, even small temperature fluctuations can alter the ratio of products formed.[6] However, this is not a universal rule, and some reactions exhibit optimal enantioselectivity at higher temperatures.[6][9][10][11]
Q4: My reaction is sluggish and giving low ee. Are these two issues related?
A slow reaction rate coupled with low enantioselectivity can indicate several potential problems. It's possible that the conditions required for high stereoselectivity (e.g., low temperature) are also causing the reaction to be very slow.[2] Alternatively, catalyst deactivation could be occurring, leading to both a decrease in reaction rate and the formation of a less selective or non-selective catalytic species.[2][12] It is also possible that a non-catalyzed, non-selective background reaction is competing with a slow, selective catalytic pathway.[6][13]
Q5: I'm using a well-established literature procedure, but I can't reproduce the reported enantioselectivity. Why?
This is a common challenge. Discrepancies can arise from subtle differences in reagent purity, solvent quality (including water content), or precise temperature control.[6] The source and handling of the catalyst can also be a significant factor; ensure it has been stored correctly to prevent decomposition.[1][3] Running a control reaction with a substrate known to give high ee with your catalyst system can help determine if the issue lies with the catalyst itself or another component of your specific reaction.[1]
II. In-Depth Troubleshooting Guides
For more persistent issues, a more detailed and systematic approach is required. These guides provide structured methodologies to identify and resolve the root cause of poor enantioselectivity.
Guide 1: Catalyst and Ligand Issues
The catalyst system, comprising the metal and the chiral ligand, is the heart of an asymmetric reaction. Its integrity and composition are critical for achieving high enantioselectivity.
1.1 Catalyst Decomposition or Inactivation
Many asymmetric catalysts are sensitive to air, moisture, or impurities.[2] Catalyst deactivation can lead to the formation of a non-selective or less selective catalytic species, resulting in a drop in ee.[2][12]
Troubleshooting Steps:
Verify Catalyst Integrity: Use techniques like NMR spectroscopy to check the structure and purity of the catalyst, especially if it was synthesized in-house.[1]
Ensure Inert Atmosphere: Handle and store air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3][14]
Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed before use.[1][14]
1.2 Incorrect Catalyst or Ligand Stoichiometry
The ratio of ligand to metal can be crucial for the formation of the active catalytic species. Deviations from the optimal stoichiometry can lead to the formation of less selective catalysts.
Troubleshooting Steps:
Review Literature: Carefully check the reported optimal ligand-to-metal ratio for your specific reaction.
Screen Ratios: If the optimal ratio is unknown, perform a screen of different ligand-to-metal ratios to identify the best conditions.
1.3 Ligand Purity and Modification
The enantiomeric purity of the chiral ligand is essential.[4] Additionally, the steric and electronic properties of the ligand can be fine-tuned to improve enantioselectivity for a specific substrate.[15][16]
Troubleshooting Steps:
Verify Ligand Purity: Confirm the enantiomeric purity of the ligand using a suitable analytical method (e.g., chiral HPLC or GC).
Consider Ligand Modification: If enantioselectivity remains low, consider screening a library of related ligands with different steric or electronic properties.[14]
Experimental Protocol: Catalyst and Ligand Screening
This protocol provides a general framework for systematically screening catalysts and ligands to optimize enantioselectivity.
Preparation: In a series of flame-dried vials or a multi-well plate under an inert atmosphere, prepare stock solutions of the metal precursor and a library of chiral ligands in an appropriate anhydrous solvent.
Catalyst Formation: In each vial, combine the metal precursor and a specific ligand in the desired stoichiometric ratio. Allow sufficient time for the catalyst to form, as specified in the literature.
Reaction Initiation: To each vial, add the substrate and any other necessary reagents.
Reaction and Monitoring: Stir the reactions at a constant temperature and monitor their progress and enantioselectivity at regular intervals using an appropriate analytical technique (e.g., chiral GC or HPLC).
Analysis: Compare the enantiomeric excess obtained with each catalyst/ligand combination to identify the optimal system.
Guide 2: Substrate and Reagent Problems
The nature and purity of the substrate and other reagents can have a profound impact on the outcome of an asymmetric reaction.
2.1 Substrate Purity and Hidden Impurities
Impurities in the substrate can inhibit or poison the catalyst, leading to low conversion and/or low enantioselectivity.[2]
Troubleshooting Steps:
Purify the Substrate: Purify the substrate using an appropriate method (e.g., recrystallization, distillation, or chromatography) and re-run the reaction.
Analyze for Impurities: Use analytical techniques such as NMR, GC-MS, or LC-MS to identify any potential impurities in the starting material.
2.2 Mismatched Substrate-Catalyst Sterics
The "lock and key" principle is central to asymmetric catalysis. A poor steric match between the substrate and the chiral catalyst can result in low enantioselectivity.[15]
Troubleshooting Steps:
Analyze the Transition State Model: If a transition state model for the reaction is available, use it to assess the potential for steric clashes between your substrate and the catalyst.
Screen a Ligand Library: Test a range of ligands with varying steric bulk to find a better match for your substrate.
Guide 3: Reaction Condition Optimization
Fine-tuning the reaction parameters is often necessary to achieve high enantioselectivity.
3.1 Solvent Effects
The choice of solvent can significantly influence the enantioselectivity of a reaction by affecting the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[1][6][7][17]
Troubleshooting Steps:
Perform a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).[1][6] In some cases, the enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[7][17]
3.2 Temperature and Concentration Optimization
As discussed in the FAQs, temperature is a critical parameter.[1][2][6] Concentration can also play a role, with high concentrations sometimes leading to catalyst aggregation and reduced enantioselectivity.[1][2][3][6]
Troubleshooting Steps:
Temperature Screening: Systematically vary the reaction temperature (e.g., from room temperature down to -78 °C) and measure the ee at each point.[1][2][7]
Concentration Screening: Investigate the effect of varying the substrate and catalyst concentrations.[1][3]
Temperature (°C)
Enantiomeric Excess (%)
25
75
0
88
-20
95
-40
98
-78
>99
A summary of the effect of temperature on a hypothetical asymmetric reaction. Data is for illustrative purposes.[2][7]
3.3 The Role of Additives
In some cases, the addition of small amounts of additives such as salts, acids, or bases can have a significant positive impact on enantioselectivity.[12] These additives can influence the catalyst's structure or the reaction mechanism.
Troubleshooting Steps:
Literature Search: Review the literature for similar reactions to see if any beneficial additives have been reported.
Screen Additives: If no information is available, a screen of common additives may be warranted.
This protocol outlines a systematic approach to optimizing reaction conditions for improved enantioselectivity.
Baseline Experiment: Run the reaction under the initial, unoptimized conditions and determine the baseline enantiomeric excess.
Solvent Screening: Using the baseline temperature and concentrations, perform the reaction in a variety of solvents to identify the optimal one.
Temperature Optimization: In the best solvent identified, run the reaction at a range of different temperatures to determine the optimal temperature.
Concentration Optimization: At the optimal solvent and temperature, vary the concentrations of the substrate and catalyst to see if further improvements can be made.
Confirmation: Run the reaction under the fully optimized conditions to confirm the improved enantioselectivity.
III. Visualization of Troubleshooting Logic
To aid in the diagnostic process, the following diagrams illustrate the general workflow for troubleshooting low enantioselectivity and a simplified representation of the catalytic cycle.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: The catalytic cycle and enantioselectivity determination.
IV. References
Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (10), 427-428.
Wynberg, H., & Greijdanus, B. (1978). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. DOI:10.1039/C39780000427.
Wikipedia. (2024). Enantioselective synthesis. Retrieved from [Link]
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry.
Jessop, P. G., & Dyson, P. J. (2004). Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH.
ResearchGate. (n.d.). Ligand and substrate effects on the enantioselectivity. Retrieved from [Link]
Chemistry World. (2017). Temperature drop triggers chirality twist. Retrieved from [Link]
Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3329-3341.
ACS Publications. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
ACS Publications. (1996). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society.
ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.
Bentham Science Publishers. (2005). Effect of Additional Chiral Ligands in Catalytic Enantioselective Addition of Ketene Silyl Acetals to Nitrones. Letters in Organic Chemistry.
ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods.
PMC. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis.
ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition. Retrieved from [Link]
ResearchGate. (n.d.). Reaction Conditions Optimization for Enantioselective in-situ Oxidizable Directing Group Strategy. Retrieved from [Link]
ACS Publications. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PUR-HICA-002
Subject: Isolation and Purification Protocols for Methyl D-Leucate
Assigned Specialist: Senior Application Scientist, Separation Technologies
Status: Open
Executive Summary & Molecule Profile
You are attempting to purify methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate or the methyl ester of D-2-hydroxyisocaproic acid). This compound is a critical chiral building block, often synthesized via the asymmetric reduction of methyl 4-methyl-2-oxopentanoate or the esterification of D-leucic acid.
Critical Physicochemical Constraints:
Boiling Point: ~181–184°C (at 760 mmHg).[1] Note: Do not distill at atmospheric pressure; thermal degradation is a risk.
Chirality: The (2R)-center is sensitive. Strong bases or prolonged high heat can induce racemization via proton abstraction at the alpha-position.
Solubility: Miscible in alcohols, esters, and chlorinated solvents. Sparingly soluble in water, but the
-hydroxy group increases water solubility compared to simple fatty esters, complicating extraction.
Primary Purification Workflow (The "Golden Path")
The following workflow is designed to maximize yield while preserving enantiomeric excess (ee).
Phase A: Reaction Quench & Extraction
Goal: Remove bulk water, salts, and enzymes (if biocatalytic).
Quench: If the reaction is enzymatic (e.g., KRED/ADH), add 10% NaCl solution to the reaction mixture. This "salting out" effect drives the organic ester out of the aqueous phase.
pH Adjustment: Adjust the aqueous phase to pH 5.0–6.0 .
Why? The ester bond is susceptible to hydrolysis (saponification) at high pH. The
-hydroxy group can facilitate intramolecular catalysis under acidic conditions, so neutral-to-slightly-acidic is the safe zone.
Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Tip: Avoid diethyl ether if possible; its low boiling point encourages evaporative losses of your product during concentration if vacuum isn't strictly controlled.
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive (though generally safe here).
Phase B: Solvent Removal
Goal: Isolate crude oil without losing volatiles.
Equipment: Rotary Evaporator.
Settings: Bath temperature < 40°C . Vacuum: 200–300 mbar .
Warning: This ester has a distinct odor and moderate volatility. Do not pull full vacuum (<10 mbar) while solvent remains, or you will co-distill your product into the trap.
Column:Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
Flow Rate: 0.5 – 1.0 mL/min.
Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI).
Visual Troubleshooting Guides
Workflow Logic: From Reaction to Pure Product
Caption: Figure 1. Decision matrix for the isolation of methyl (2R)-2-hydroxy-4-methylpentanoate.
Troubleshooting Logic Tree
Caption: Figure 2. Root cause analysis for common purification failures.
Frequently Asked Questions (FAQ)
Q: My product turned yellow during distillation. What happened?A: This indicates oxidation or polymerization.
-hydroxy esters can dehydrate to form conjugated systems or undergo intermolecular esterification (oligomerization) at high temperatures.
Fix: Ensure your distillation apparatus is leak-free and under high vacuum to keep the temperature below 100°C. Bleed Nitrogen gas into the system if possible.
Q: Can I use UV detection for my HPLC?A: Yes, but it is difficult. The molecule lacks a chromophore (like a phenyl ring). It absorbs weakly at 210–220 nm (carbonyl band).
Fix: Use a Refractive Index (RI) detector or derivatize the hydroxyl group with a chromophore (e.g., benzoyl chloride) to create a UV-active benzoate ester, which also aids in chiral separation.
Q: I have a persistent impurity at 5% that co-distills. What is it?A: If you synthesized this from the keto-ester, it is likely the unreacted starting material (Methyl 4-methyl-2-oxopentanoate). They have very similar boiling points.
Fix: Treat the crude mixture with a small amount of NaBH₄ (if chemical reduction is acceptable) to force conversion, or switch to column chromatography (silica) where the polar -OH group of your product will retain significantly longer than the non-polar keto-ester.
References
EPA CompTox Dashboard. (n.d.). Methyl 2-hydroxy-4-methylpentanoate Physical Properties. Retrieved March 8, 2026, from [Link]
Organic Syntheses. (1998). Synthesis of (R)-3-hydroxy-4-methylpentanoic acid (demonstrating handling of similar hydroxy-leucine analogs). Org. Synth. 1998, 75, 129. Retrieved March 8, 2026, from [Link]
Restek Corporation. (n.d.). Chiral Capillary GC Columns: Selection Guide. Retrieved March 8, 2026, from [Link]
Technical Support Center: Troubleshooting Enantioselective Hydrogenation of α-Keto Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the enantioselective hydrogenation of α-keto esters...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the enantioselective hydrogenation of α-keto esters (the Orito reaction). While cinchona-modified platinum (Pt/Al₂O₃) catalysts can achieve exceptional enantiomeric excesses (ee) for substrates like ethyl pyruvate, the highly reactive nature of the α-keto carbonyl makes it susceptible to multiple competing side reactions.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your catalytic workflows.
Part 1: Quick Diagnostic Matrix
Before diving into mechanistic troubleshooting, use this quantitative diagnostic table to identify the side reactions compromising your yield or enantioselectivity.
Side Product / Issue
Primary Cause
Quantitative Impact
Recommended Solution
Aldol Condensation
Base-catalyzed self-condensation by chiral modifier or Al₂O₃ support.
Up to 15% yield loss; variable ee fluctuations (±5-10%).
Increase H₂ pressure (>50 bar); maintain high H/substrate ratio.
Pre-adsorb modifier and H₂ prior to substrate introduction.
Hemiketals / Transesters
Nucleophilic attack by protic alcohol solvents (e.g., MeOH, EtOH).
5-20% conversion to off-target mass; purification failure.
Switch to aprotic, non-nucleophilic solvents (Toluene, CH₂Cl₂).
Hydrolysis Products
Trace water reacting with the ester/keto group on the alumina support.
2-5% yield of pyruvic acid; unpredictable ee degradation.
Rigorously dry catalyst and solvent (<10 ppm H₂O).
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the delicate kinetic balance between the desired enantioselective hydrogenation and the competing side reactions.
Fig 1: Competing reaction pathways in the enantioselective hydrogenation of α-keto esters.
Part 3: Troubleshooting Guides & FAQs
Q1: Why am I detecting high-molecular-weight impurities (dimers) in my GC/MS, and how is this affecting my enantiomeric excess?The Causality: The impurities are aldol condensation products. The chiral modifier (e.g., cinchonidine) acts as a base, and the γ-Al₂O₃ support inherently possesses basic sites. Together, they catalyze the self-condensation of the highly reactive α-keto ester into dimers and oligomers . Notably, the enol form of these major aldol products can protonate the quinuclidine nitrogen of the cinchonidine modifier, artificially altering the transition state complex and causing irreproducible ee values .
The Solution: Hydrogenation and aldol condensation are competing pathways. You must ensure the hydrogenation rate vastly outcompetes the condensation rate. Do this by increasing the H₂ pressure and ensuring vigorous agitation to eliminate mass transfer limitations. A high surface coverage of spilt-over hydrogen atoms thoroughly suppresses the condensation reactions .
Q2: My reaction shows an initial "transient period" where hydrogen uptake is nearly zero for the first 10-15 minutes. Is my catalyst dead?The Causality: Your catalyst is suffering from in situ poisoning via substrate decomposition. When ethyl pyruvate adsorbs onto bare platinum ensembles at room temperature, it undergoes decarbonylation, generating strongly adsorbed carbon monoxide (CO) and fragmentation products . This CO preferentially binds to high-energy Pt sites (edges and corners), effectively poisoning the catalyst until the CO is slowly hydrogenated or displaced.
The Solution: The sequence of reagent addition is critical. You must pre-adsorb the cinchonidine modifier and saturate the system with hydrogen before introducing the α-keto ester. Cinchonidine anchors strongly to the Pt surface, breaking up the large contiguous Pt ensembles required for substrate decomposition, thereby reducing the decomposition rate by a factor of ~60 .
Q3: I am using ethanol as a green solvent, but my yields of ethyl lactate are low, and I see broad, unidentified peaks in my chromatogram. What is happening?The Causality: The α-carbonyl carbon of an α-keto ester is highly electrophilic. When dissolved in protic, nucleophilic solvents like ethanol or methanol, the substrate reacts with the solvent to form hemiketals and ketals. If using methanol with ethyl pyruvate, you will also trigger transesterification, resulting in a messy mixture of methyl pyruvate, methyl lactate, and ethyl lactate.
The Solution: Switch immediately to an aprotic, non-nucleophilic solvent. Toluene, dichloromethane (CH₂Cl₂), or tetrahydrofuran (THF) are industry standards for this reaction. They completely eliminate solvent-substrate side reactions while maintaining the necessary dielectric environment for high enantio-differentiation .
Part 4: Self-Validating Experimental Protocol
To guarantee scientific integrity and prevent the side reactions detailed above, utilize this self-validating workflow for the enantioselective hydrogenation of ethyl pyruvate.
Step 1: Catalyst Pretreatment & Dehydration
Action: Load 5 wt% Pt/Al₂O₃ into a glass-lined autoclave. Heat to 120°C under a vacuum of <1 mbar for 2 hours to remove adsorbed moisture (preventing hydrolysis side reactions).
Validation Check: Weigh the catalyst vessel before and after drying. A constant mass (±0.1 mg) across two successive 30-minute intervals confirms complete moisture removal.
Step 2: Modifier Anchoring & Surface Passivation
Action: Cool the reactor to room temperature under dry Argon. Inject a solution of cinchonidine (typically
M) in anhydrous toluene. Pressurize the reactor with 10 bar of H₂ and stir at 1000 rpm for 15 minutes.
Causality: This step pre-adsorbs the modifier, blocking the large Pt ensembles that cause ethyl pyruvate to decompose into CO.
Validation Check: Monitor the H₂ mass flow controller. A brief, initial spike followed by an absolute flatline (zero uptake) confirms the catalyst surface is saturated and passivated, ready for the substrate.
Step 3: Substrate Introduction & Hydrogenation
Action: Inject the freshly distilled ethyl pyruvate into the pressurized reactor using a high-pressure HPLC pump. Immediately increase the H₂ pressure to 50 bar to ensure hydrogen surface coverage outcompetes the aldol condensation pathway.
Validation Check: Observe the H₂ uptake curve. A successful, unpoisoned reaction will show an immediate, steep, and linear hydrogen consumption curve with zero lag phase.
Step 4: Quenching and Mass Balance Analysis
Action: Once H₂ uptake ceases, immediately vent the reactor and cool to 0°C to quench the reaction. Filter the catalyst through a 0.2 μm PTFE syringe filter.
Validation Check: Analyze the crude mixture via GC-FID. A self-validating, clean reaction must show a >99% mass balance (Ethyl Pyruvate + Ethyl Lactate) with a flat baseline at higher retention times, confirming the absolute suppression of heavy aldol dimers.
References
Ferri, D., Bürgi, T., Borszeky, K., Mallat, T., & Baiker, A. (2000). "Enhanced enantioselectivity in ethyl pyruvate hydrogenation due to competing enantioselective aldol reaction catalyzed by cinchonidine." Journal of Catalysis.[Link]
Liu, Z., et al. (2007). "Fourier Transform Infrared Spectroscopic Study on the Adsorption of Ethyl Pyruvate on Pt/Al2O3: Side Reactions Suppressed by Adsorbed Hydrogen and Cinchonidine." The Journal of Physical Chemistry C.[Link]
Ferri, D., et al. (2005). "Alumina-catalysed degradation of ethyl pyruvate during enantioselective hydrogenation over Pt/alumina and its inhibition by acetic acid." Applied Catalysis A: General.[Link]
Blaser, H. U., et al. (2000). "Heterogeneous Enantioselective Hydrogenation of Ethyl Pyruvate Catalyzed by Cinchona-Modified Pt Catalysts: Effect of Modifier Structure." Journal of the American Chemical Society. [Link]
Optimization
optimizing reaction conditions for Ru-catalyzed hydrogenations
Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: RU-OPT-2026 Welcome to the Technical Support Center for Ruthenium-catalyzed asymmetric hydrogenation. This guide is designed to move you beyond "recipe f...
Welcome to the Technical Support Center for Ruthenium-catalyzed asymmetric hydrogenation. This guide is designed to move you beyond "recipe following" into "rational design." We treat the reaction not as magic, but as a tunable molecular machine.
Module 1: Catalyst Architecture & Selection
The most common user error is selecting a catalyst based on availability rather than mechanism. You must distinguish between Hydrogenation (AH) and Transfer Hydrogenation (ATH).
The Decision Matrix
Use this logic flow to select your starting system.
Figure 1: Decision matrix for selecting the catalytic mode (AH vs. ATH) based on substrate and equipment.
The "NH Effect" (Mechanistic Insight)
Why do we use diamine ligands? The N-H moiety on the diamine ligand is not innocent. It forms a hydrogen bond with the substrate carbonyl oxygen, while the Ru-H delivers the hydride.[1]
Implication: Never methylate the amine nitrogen. If you use a ligand like N,N'-dimethyl-DPEN, the reaction will fail or proceed via a much slower, non-selective mechanism.
Module 2: Parameter Optimization
Once the catalyst is chosen, optimization relies on three variables: Solvent, Base, and Pressure.
Solvent Screening Matrix
The solvent is the "proton shuttle." The reaction requires a proton to be delivered to the oxygen of the ketone.
Solvent
Polarity
Rate Impact
Recommended For
Warning
Isopropanol (IPA)
Medium
Moderate
Standard starting point. Good solubility for most Ru-complexes.
Can compete as a reductant (reversible).
Methanol (MeOH)
High
Fast
High S/C ratios (>1000:1).
Can react with esters (transesterification).
Ethanol (EtOH)
Medium
Moderate
Green chemistry requirements.
-
TFE (Trifluoroethanol)
High (Ionizing)
Very Fast
Bulky or difficult substrates. Stabilizes the active hydride species.
Acidic nature may affect acid-sensitive groups.
DCM/Toluene
Low
Slow
Only used if substrate is insoluble in alcohols.
Must add an alcohol co-solvent (e.g., 10% IPA) to act as proton source.
The Role of Base (The "Spark Plug")
Most Ru-precatalysts (e.g., RuCl2(BINAP)(DAIPEN)) are stable 16e- or 18e- species that are catalytically inactive .
Action: You must add a strong base (KOtBu or KOH) to remove HCl and generate the active 16e- Ru-hydride species.
Self-Validation: Upon adding base to the precatalyst solution, you should observe a color change (often from brown/green to yellow/orange). No color change = No activation.
Optimization: Standard ratio is Base:Ru = 2:1 (to remove two Cl). For acid-sensitive substrates, reduce to 1:1 or use pre-formed hydrides (e.g., RuH(BH4)(BINAP)(DPEN)).
Module 3: Troubleshooting & Diagnostics
Use this guide when the reaction deviates from expected results.
Diagnostic Flowchart[2][3][4]
Figure 2: Diagnostic logic for common hydrogenation failures.
FAQ: Specific Failure Modes
Q: My reaction works at 100 mg but fails at 10 g. Why?A: This is usually a purity issue, not a kinetic one.
The Poison: Ru-catalysts are extremely sensitive to Sulfur (thiols, thioethers) and Halides (free I-, Br-).
The Fix: Recrystallize your substrate. If the substrate is an oil, pass it through a plug of activated alumina or silica to trap polar impurities.
The Test: Run a "Spike Test." Add 10% of your crude 10g batch to a working 100mg batch. If the small batch fails, your crude material contains a poison.
Q: I am getting the racemic product. Is the ligand broken?A: Unlikely. This is usually due to the "Background Reaction."
Mechanism: At high temperatures (>50°C) or with highly reactive ketones, the base (KOtBu) can catalyze a non-enantioselective transfer hydrogenation from the solvent (IPA) to the ketone.
The Fix:
Lower the temperature (try 25°C or 0°C).
Reduce the Base:Catalyst ratio.
Switch from IPA to MeOH (MeOH is a poorer hydride donor for the background reaction).
Q: The pressure drops initially but then stops. (Stalled Reaction)A:
H2 Starvation: In high-pressure autoclaves, gas-to-liquid mass transfer is critical. If stirring is too slow (<500 rpm), H2 cannot dissolve fast enough. Crank up the stir rate.
HCl Accumulation: If your substrate contains a leaving group (e.g., alpha-chloro ketone), HCl is generated, which kills the hydride. Add a buffer (e.g., CaCO3).
Module 4: Standard Operating Procedure (SOP)
Protocol for the Asymmetric Hydrogenation of Acetophenone (Benchmark).
Inerting: Place the solid catalyst (S/C = 2000) and substrate in the autoclave glass liner. Cycle vacuum/Argon 3 times. Crucial: Oxygen destroys the active hydride.
Solvent Prep: In a separate Schlenk flask, degas Isopropanol by sparging with Argon for 20 mins.
Activation: Add the degassed solvent to the autoclave liner (via syringe against Argon flow). Add the t-BuOK solution (Base/Cat ratio = 2.2:1).
Checkpoint: The solution should turn from brown to orange-yellow.
Pressurization: Seal the autoclave. Purge with H2 (3 cycles at 5 bar).
Reaction: Pressurize to 10 bar H2. Stir at >800 rpm at 25°C.
Quench: After 12 hours, vent H2 carefully. Analyze conversion via GC/NMR.
References
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link
Dub, P. A., & Gordon, J. C. (2018). The role of the metal-ligand bifunctional effect in the hydrogenation of polar bonds. Nature Reviews Chemistry. Link
Sandoval, C. A., et al. (2003). The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Ru(II) Complexes.[2] Journal of the American Chemical Society.[3][4] Link
Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews. Link
BenchChem Technical Guides. (2025). Troubleshooting low conversion rates in hydrogenation. Link
removing impurities from N-methyl-2-pyrrolidone solvent for synthesis
Ticket ID: NMP-PUR-001 Assigned Specialist: Senior Application Scientist, Solvents Division Introduction Welcome to the Advanced Solvent Purification Support Center. You are likely here because your reaction kinetics are...
Welcome to the Advanced Solvent Purification Support Center. You are likely here because your reaction kinetics are inconsistent, your organometallic reagents are quenching immediately, or your NMP has developed a distinct "fishy" odor.
N-Methyl-2-pyrrolidone (NMP) is a powerful polar aprotic solvent, but it is not inert. It is hygroscopic and prone to hydrolysis. The protocols below are designed not just to "dry" the solvent, but to arrest the decomposition pathways that introduce reactive impurities like methylamine.
Module 1: Diagnostic Triage (The "Why")[1]
Before initiating purification, identify the contamination profile.[1] NMP impurities are rarely passive; they actively participate in side reactions.
Radical scavenging; Explosion hazard during distillation.
The Hydrolysis Loop (Causality)
You must understand that water generates amines . If your NMP is wet, it is likely also contaminated with methylamine due to the following equilibrium:
Key Takeaway: Drying wet NMP removes water, but if the solvent smells fishy, you must also remove the methylamine.
Module 2: The "Daily Driver" Protocol (Molecular Sieves)
Best for: Routine synthesis, HPLC mobile phases, and maintaining dryness.
Q: Can I just add sieves to the bottle?A: No. Sieves must be activated.[2] Commercial "activated" sieves are often saturated with atmospheric moisture upon opening.
Protocol: Static Drying with 4Å Molecular Sieves
Sieve Selection: Use 4Å (Angstrom) sieves.
Why? 3Å is too small for rapid uptake; 5Å may adsorb NMP molecules. 4Å excludes NMP while rapidly adsorbing water.
Note: NMP is viscous; static drying takes longer than with Acetonitrile or DCM.
Validation: Target water content
.
Module 3: The "Deep Clean" (Vacuum Distillation)
Best for: Air-sensitive catalysis (Pd/Ni), organometallics, or rescuing degraded (smelly) NMP.
Q: Why can't I distill at atmospheric pressure?A: NMP boils at
.[3] Distilling at this temperature causes rapid thermal decomposition (turning the solvent brown) and increases the risk of peroxide detonation. You must use vacuum.[1]
Protocol: Vacuum Distillation from Calcium Hydride (
)
Safety Warning:
releases hydrogen gas. Perform in a fume hood. Do not use sodium metal (risk of reaction with NMP).
Step-by-Step Methodology
Pre-Drying: If water content is
, pre-dry with sieves (Module 2) to prevent excessive hydrogen evolution and foaming.
Discard the first 10% (Forerun) - this contains volatile methylamine and residual water.
Collect the middle 80% (Main Fraction).
Stop before the pot runs dry to avoid peroxide concentration.
Storage: Store immediately over activated 4Å sieves under Argon.
Module 4: Visualizing the Workflow
Figure 1: Purification Decision Logic
Caption: Decision tree for selecting the appropriate NMP purification method based on contaminant profile.
Figure 2: Molecular Sieve Activation Cycle
Caption: The critical cycle for activating and maintaining molecular sieves to ensure solvent dryness.[2]
Module 5: Troubleshooting FAQ
Q: My NMP turned yellow after distillation. Is it safe?A: Yellowing indicates oxidation or thermal decomposition. If it occurred during distillation, your vacuum was likely insufficient, requiring higher pot temperatures (
). If it happened during storage, it was exposed to light or air. Recommendation: Redistill for sensitive applications; acceptable for crude washes.
Q: Can I use Silica Gel instead of Sieves?A:No. Silica gel is acidic and has a high affinity for polar solvents like NMP. It will not dry the solvent effectively and may introduce silanol impurities. Stick to 4Å Molecular Sieves.
Q: How do I test for amines if I can't smell them?A: Dissolve a small amount of the NMP in water and check the pH. Pure NMP is neutral (pH ~7). If the pH is basic (>8), amines are present. Alternatively, add a drop of phenolphthalein; pink indicates amine contamination.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Gold Standard" for solvent physical properties and purification protocols).
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[10] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. (Seminal paper on drying efficiency of sieves vs. chemical agents).
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Modern validation of molecular sieve efficacy).
Technical Support Center: Preventing Racemization of Methyl (2R)-2-hydroxy-4-methylpentanoate
Overview Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS 112529-90-5), the methyl ester of D-leucic acid, is a highly valuable chiral -hydroxy ester used extensively in asymmetric synthesis and peptide drug development. Ho...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Methyl (2R)-2-hydroxy-4-methylpentanoate (CAS 112529-90-5), the methyl ester of D-leucic acid, is a highly valuable chiral
-hydroxy ester used extensively in asymmetric synthesis and peptide drug development. However, the stereocenter at the -position is exceptionally labile. This technical guide addresses the mechanistic causes of its racemization and provides field-proven, self-validating protocols to maintain strict stereochemical integrity during complex synthetic workflows.
Troubleshooting Guides & FAQs
Q1: Why does my methyl (2R)-2-hydroxy-4-methylpentanoate undergo racemization during basic workup, and how can I prevent it?
Expertise & Experience (Causality):
The
-proton of this molecule is highly acidic due to the synergistic electron-withdrawing effects of the adjacent ester carbonyl and the free -hydroxyl group. Exposure to strong bases (e.g., NaOH, alkoxides) triggers rapid deprotonation, forming a planar enolate intermediate. Upon reprotonation during aqueous workup, the proton can attack from either face of the planar enolate, resulting in a racemic mixture (1)[1].
Self-Validating Protocol (Mild Workup):
Quench: Terminate basic reactions by pouring the mixture directly into a pre-chilled (0 °C) saturated aqueous
solution or a pH 6.0 phosphate buffer.
Extraction: Extract with a non-polar organic solvent (e.g., MTBE or dichloromethane) to minimize the partitioning of water-soluble bases into the organic layer.
Validation Check: Monitor the aqueous layer's pH using pH paper to ensure it strictly remains between 6.0 and 7.0. Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AS-H column) against a known racemic standard before proceeding to the next synthetic step.
Q2: I need to protect the
-hydroxyl group. Which protecting groups minimize racemization risk?
Expertise & Experience (Causality):
Protecting the hydroxyl group with a bulky silyl ether, such as tert-butyldimethylsilyl (TBS), significantly reduces the electron-withdrawing capability of the oxygen atom, thereby decreasing the acidity of the
-proton. Furthermore, the steric bulk of the TBS group shields the -carbon from base abstraction.
Self-Validating Protocol (TBS Protection):
Preparation: Dissolve methyl (2R)-2-hydroxy-4-methylpentanoate (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
Base Addition: Add imidazole (2.5 eq) and cool the system to 0 °C. Causality: Imidazole acts as both a nucleophilic catalyst and a mild acid scavenger, avoiding the strong basicity that causes enolization.
Reagent Addition: Add TBS-Cl (1.2 eq) portion-wise. Maintain at 0 °C for 2 hours, then allow the mixture to warm to room temperature.
Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material (staining with
) validates conversion. Isolate the product and run NMR; the presence of the -proton signal (typically shifted upfield) without peak doubling confirms the absence of diastereomeric/enantiomeric degradation.
Q3: Can acid-catalyzed esterification or transesterification cause racemization?
Expertise & Experience (Causality):
Yes. While less common than base-catalyzed racemization, prolonged exposure to strong mineral acids (e.g.,
) during reflux protonates the ester carbonyl. This increases the electrophilicity of the carbonyl carbon and facilitates tautomerization to an achiral enediol intermediate, leading to racemization (2)[2].
Enzyme Selection: Use immobilized Candida antarctica Lipase B (CALB), which operates under mild, neutral conditions, completely bypassing the enediol pathway (3)[3], (4)[4].
Reaction: Suspend the substrate and the acyl donor/alcohol in a non-polar solvent (e.g., toluene) at 30–40 °C. Add CALB (10% w/w).
Validation Check: Monitor the reaction via GC-MS or HPLC. Stop the reaction at the desired conversion. The neutral pH of the system inherently validates the preservation of the stereocenter, which should be confirmed by a final chiral GC analysis.
Q4: How do I convert the hydroxyl to a leaving group for an
reaction without losing stereocontrol?
Expertise & Experience (Causality):
Converting the
-hydroxyl to a mesylate or tosylate often requires conditions that can lead to elimination or racemization. Triflation is preferred because the trifluoromethanesulfonate (triflate) is an excellent leaving group that can be formed at ultra-low temperatures, preventing both carbocation formation and base-catalyzed enolization (5)[5], (6)[6].
and cool strictly to -78 °C using a dry ice/acetone bath.
Base Addition: Add 2,6-lutidine or pyridine (1.5 eq). Causality: These bases are sterically hindered or sufficiently mild to scavenge triflic acid without deprotonating the
, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C.
Validation Check: Quench cold with cold water. Extract and concentrate under reduced pressure (keep water bath < 25 °C). The resulting chiral triflate is highly reactive; validate its formation via rapid IR spectroscopy (strong
stretching bands around 1410 and 1200 ) and use immediately in the subsequent displacement to ensure clean inversion of configuration.
Quantitative Data: Impact of Reaction Conditions on Enantiomeric Purity
Reaction Condition
Mechanism of Degradation
Base/Acid Strength
Temperature
Resulting Enantiomeric Excess (ee)
1M NaOH (aq), 2 hours
Base-Catalyzed Enolization
Strong Base
25 °C
< 10% (Extensive Racemization)
Cat. in MeOH, 8 hours
Acid-Catalyzed Enediol Formation
Strong Acid
65 °C (Reflux)
~ 85% (Partial Racemization)
DIPEA / , 12 hours
None (Mild conditions)
Weak Base
0 °C
> 98% (Stereocenter Maintained)
TBS-Cl, Imidazole, DMF, 2 hours
None (Steric Shielding)
Weak Base
0 °C to 25 °C
> 99% (Stereocenter Maintained)
CALB Lipase, pH 7 Buffer, 24 hours
None (Enzymatic)
Neutral
30 °C
> 99% (Stereocenter Maintained)
Mechanistic & Workflow Visualizations
Logical flow of the base-catalyzed racemization mechanism via a planar enolate intermediate.
Step-by-step workflow for safe triflation and subsequent SN2 displacement without racemization.
Technical Support Center: Scaling Up Production of Methyl (2R)-2-hydroxy-4-methylpentanoate
Welcome to the technical support center for the production of methyl (2R)-2-hydroxy-4-methylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the production of methyl (2R)-2-hydroxy-4-methylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this chiral building block. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.
Section 1: Troubleshooting Guide - Common Production Issues
This section provides a systematic approach to diagnosing and resolving prevalent issues encountered during the scale-up of methyl (2R)-2-hydroxy-4-methylpentanoate synthesis.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Symptom: The desired (2R) enantiomer is produced with low enantiomeric excess (ee), or in the case of diastereoselective reductions, a poor diastereomeric ratio (dr) is observed.
Potential Causes and Solutions:
Potential Cause
Suggested Solution
Suboptimal Catalyst/Reagent Choice
Screen a variety of chiral catalysts or reducing agents. For asymmetric hydrogenation, catalysts like Ru-BINAP are common; however, the specific derivative and ligand may need optimization.[1][2] For biocatalytic reductions, screen a panel of ketoreductases (KREDs) or yeast strains, as they exhibit different substrate specificities and stereoselectivities.[3][4][5]
Incorrect Reaction Temperature
Lowering the reaction temperature often enhances the energy difference between diastereomeric transition states, leading to higher enantioselectivity.[6] Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, or -78 °C).
Inappropriate Solvent
The solvent can significantly influence the stereochemical outcome. For chelation-controlled reductions, non-coordinating solvents like dichloromethane are preferred. In other cases, coordinating solvents like THF might be better.[3]
Background Uncatalyzed Reaction
The reducing agent may be directly reducing the ketoester without the influence of the chiral catalyst, leading to a racemic product. This can be mitigated by using a less reactive reducing agent or lowering the reaction temperature.[6]
Issue 2: Catalyst Deactivation and Low Conversion Rates
Symptom: The reaction stalls before reaching completion, or a high catalyst loading is required to achieve a reasonable conversion rate.
Potential Causes and Solutions:
Potential Cause
Suggested Solution
Catalyst Poisoning
Impurities in the starting materials, solvents, or hydrogen gas (for hydrogenation) can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and deoxygenated where necessary.
Base Concentration (for certain hydrogenations)
In some asymmetric hydrogenations, the concentration of the base can affect catalyst activity and stability.[7] Optimize the base and its concentration.
Product Inhibition
The product, methyl (2R)-2-hydroxy-4-methylpentanoate, may inhibit the catalyst. A fed-batch approach, where the substrate is added gradually, can maintain a low product concentration and improve catalyst turnover.
Inherent Catalyst Instability
The chosen catalyst may have limited stability under the reaction conditions. Consider a more robust catalyst or explore catalyst immobilization techniques to improve stability and facilitate reuse.
Issue 3: Difficulties in Product Isolation and Purification
Symptom: The crude product is difficult to purify to the desired level of chemical and enantiomeric purity. This can manifest as the formation of oils, incomplete separation of enantiomers, or the presence of persistent impurities.
Potential Causes and Solutions:
Potential Cause
Suggested Solution
Formation of an Oil or Amorphous Solid
This can occur during crystallization due to a high degree of supersaturation or rapid cooling.[8] Employ a slower, more controlled cooling profile and screen different crystallization solvents or solvent mixtures.[8]
Inefficient Chiral Resolution
For methods involving the separation of enantiomers, the chosen technique may not be optimal. For diastereomeric salt formation, screen a variety of resolving agents.[8] For chromatographic methods, optimize the chiral stationary phase and mobile phase.[9][10]
Co-elution of Impurities
If impurities have similar physical properties to the desired product, they can be difficult to remove by standard chromatography or crystallization. Consider derivatization of the product or impurity to alter its properties, or explore more advanced purification techniques like supercritical fluid chromatography (SFC).[10][11]
Section 2: Frequently Asked Questions (FAQs)
Synthesis and Reaction Optimization
Q1: What are the primary methods for synthesizing methyl (2R)-2-hydroxy-4-methylpentanoate with high enantioselectivity?
A1: The most common and effective methods include:
Asymmetric Hydrogenation: This involves the reduction of the corresponding ketoester, methyl 2-oxo-4-methylpentanoate, using a chiral catalyst, typically based on ruthenium, rhodium, or iridium with chiral ligands like BINAP.[1][2]
Biocatalytic Reduction: This method utilizes enzymes, either as isolated ketoreductases (KREDs) or within whole-cell systems like baker's yeast (Saccharomyces cerevisiae), to reduce the prochiral ketone with high stereoselectivity.[3][4][12]
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as D-leucine, the desired product can be synthesized through a series of chemical transformations.[13]
Q2: My biocatalytic reduction using baker's yeast is giving low yields and moderate enantiomeric excess. How can I improve this?
A2: Low performance in yeast-mediated reductions can be due to several factors. To troubleshoot:
Yeast Strain and Viability: Different strains of baker's yeast can exhibit varying reductase activities and selectivities. Ensure you are using a fresh, active culture.
Substrate Concentration: High concentrations of the ketoester can be toxic to the yeast cells. Consider a fed-batch approach where the substrate is added portion-wise over time.
Cofactor Regeneration: The reductase enzymes in yeast require a cofactor (NADPH). Ensure adequate glucose is present in the medium to facilitate cofactor regeneration.
Reaction Conditions: Optimize pH, temperature, and aeration. Gentle shaking is typically required.[3]
Q3: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to the synthesis of methyl (2R)-2-hydroxy-4-methylpentanoate?
A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer.[10] In the context of producing methyl (2R)-2-hydroxy-4-methylpentanoate, one could start with a racemic mixture of the corresponding ketoester. A selective reduction of one enantiomer to the desired (2R)-hydroxy ester is coupled with a catalyst that continuously converts the unreactive ketoester enantiomer into its opposite, which can then be reduced. This allows for a theoretical yield of up to 100% of the desired enantiomer.[10]
Purification and Analysis
Q4: What are the recommended methods for purifying methyl (2R)-2-hydroxy-4-methylpentanoate at a larger scale?
A4: For large-scale purification, the following methods are generally considered:
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is often the most cost-effective method. Techniques like diastereomeric salt formation followed by crystallization can be highly effective for chiral resolution.[8][14]
Preparative Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can provide high purity, but can be expensive and time-consuming for large quantities.[9]
Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to preparative HPLC for chiral separations, especially at scale.[10][11] It uses supercritical CO2 as the primary mobile phase, which simplifies product recovery.[10]
Q5: How can I accurately determine the enantiomeric excess (ee) of my product?
A5: The most common and reliable methods for determining enantiomeric excess are:
Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a GC column.
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee.
Scale-Up Considerations
Q6: What are the key challenges when scaling up the synthesis from a laboratory to a pilot plant or industrial scale?
A6: Scaling up introduces several challenges that are not always apparent at the bench scale:[15]
Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in a large reactor. Efficient heat exchange is crucial to maintain optimal reaction temperatures.[16]
Mass Transfer and Mixing: Ensuring a homogeneous reaction mixture is more difficult in a large vessel. Inefficient mixing can lead to localized "hot spots," side reactions, and lower yields.[16]
Reagent Addition Rates: The rate of addition of reagents can have a significant impact on the reaction profile and selectivity at a larger scale.
Safety: A thorough safety assessment is critical to identify and mitigate potential hazards associated with handling large quantities of chemicals.
Section 3: Experimental Protocols and Workflows
Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxo-4-methylpentanoate using a Ru-BINAP Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[2]
1. Catalyst Preparation (in-situ):
a. To a dry Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ and (R)-BINAP in a 1:1.1 molar ratio.
b. Add degassed, anhydrous solvent (e.g., methanol or ethanol).
c. Stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
2. Hydrogenation:
a. In a separate high-pressure autoclave, dissolve methyl 2-oxo-4-methylpentanoate in the same degassed solvent.
b. Transfer the prepared catalyst solution to the autoclave via cannula.
c. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
d. Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
e. Monitor the reaction progress by GC or TLC.
3. Work-up and Purification:
a. Once the reaction is complete, carefully vent the hydrogen gas.
b. Concentrate the reaction mixture under reduced pressure.
c. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure methyl (2R)-2-hydroxy-4-methylpentanoate.
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Protocol 2: Biocatalytic Reduction using Baker's Yeast
This protocol provides a general procedure for the enantioselective reduction of methyl 2-oxo-4-methylpentanoate.[3]
1. Yeast Culture Preparation:
a. In a sterile flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 500 mL).
b. Add baker's yeast (Saccharomyces cerevisiae, e.g., 20 g) and stir to form a homogeneous suspension.
c. Allow the yeast to activate for 30-60 minutes at room temperature.
2. Bioreduction:
a. Dissolve methyl 2-oxo-4-methylpentanoate in a minimal amount of a water-miscible solvent like ethanol.
b. Add the substrate solution to the fermenting yeast culture.
c. Incubate the reaction mixture at room temperature with gentle shaking for 24-72 hours.
d. Monitor the reaction progress by TLC or GC analysis.
3. Work-up and Purification:
a. Upon completion, add a filter aid (e.g., Celite) and filter to remove the yeast cells.
b. Saturate the filtrate with sodium chloride and extract with an organic solvent (e.g., ethyl acetate).
c. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
d. Purify the crude product by column chromatography to isolate the desired methyl (2R)-2-hydroxy-4-methylpentanoate.
Decision Tree: Method Selection
Caption: Decision Tree for Synthesis Method Selection.
References
Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction - Benchchem.
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters - PMC. [Link]
Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. [Link]
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. [Link]
High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [Link]
Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions - Benchchem.
Purification and chiral resolution - Enantia | Chemistry experts for pharma and biotech sectors. [Link]
Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. [Link]
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. [Link]
Challenges in the scale-up synthesis of 2,2',4-Trihydroxy-5'-methylchalcone - Benchchem.
Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - PMC. [Link]
Enantioselective Synthesis of (R)
Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - Digital CSIC. [Link]
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. [Link]
Comprehensive Technical Comparison: Methyl (2R)-2-hydroxy-4-methylpentanoate vs. Its (S)-Enantiomer
Executive Overview In asymmetric synthesis and active pharmaceutical ingredient (API) development, the stereochemical fidelity of chiral building blocks is paramount. Methyl 2-hydroxy-4-methylpentanoate (commonly known a...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Overview
In asymmetric synthesis and active pharmaceutical ingredient (API) development, the stereochemical fidelity of chiral building blocks is paramount. Methyl 2-hydroxy-4-methylpentanoate (commonly known as methyl leucate) exists as two distinct enantiomers: the (2R)-enantiomer and the (2S)-enantiomer. While they share identical scalar physicochemical properties in an achiral environment, their vector properties and interactions with chiral biological systems or transition-metal catalysts diverge completely.
This guide provides an objective, data-driven comparison of[1] and its[2]. It details their structural profiles, mechanistic roles in stereoinvertive synthesis, and validated experimental protocols for their application in drug discovery.
Physicochemical & Structural Profiling
Quantitative data and structural attributes are summarized below to facilitate rapid selection for synthetic workflows.
The primary utility of these enantiomers lies in their secondary hydroxyl group at the C2 position, which serves as a stereogenic anchor. In drug development, researchers frequently need to introduce nitrogen or carbon nucleophiles at this specific position.
Because the hydroxyl group is a poor leaving group, it must be activated. The choice between the (R) and (S) starting material is dictated by the desired stereochemistry of the final product, governed by Walden inversion via an S_N2 mechanism. If a target API requires an (S)-configuration at this locus (e.g., certain β-lactam antibiotics[2]), you must start with the (R)-enantiomer, convert it to a highly reactive leaving group (such as a triflate), and displace it with a nucleophile. Conversely, synthesizing an (R)-configured target necessitates starting with the (S)-enantiomer.
Figure 1: SN2 stereochemical inversion pathways for (R) and (S) enantiomers.
Experimental Workflows & Protocols
To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every step includes integrated analytical checks to confirm success before proceeding.
Objective: Convert the secondary hydroxyl group to a trifluoromethanesulfonate ester without racemization.
Causality: is highly electrophilic[3]. The reaction is fiercely exothermic. If the temperature rises above -78 °C, or if a strongly nucleophilic base is used, the intermediate can undergo E2 elimination to form an achiral α,β-unsaturated ester, destroying the stereocenter. We utilize 2,6-lutidine because its methyl groups sterically hinder nucleophilic attack on the sulfur, allowing it to act purely as a Brønsted base to neutralize the generated triflic acid.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Add 10.0 mmol of methyl (2S)-2-hydroxy-4-methylpentanoate and 20 mL of anhydrous dichloromethane (DCM).
Base Addition: Inject 12.0 mmol of 2,6-lutidine. Stir for 5 minutes.
Cooling: Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C for 15 minutes.
Activation: Slowly add 11.0 mmol of Tf₂O dropwise over 10 minutes[3].
Self-Validation Check: The solution should turn pale yellow. A dark brown color indicates localized overheating and product decomposition.
Quenching: After 30 minutes at -78 °C, quench the reaction with 10 mL of cold saturated aqueous NaHCO₃.
Extraction & Analysis: Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.
Self-Validation Check: Perform ¹H-NMR. The C2-proton peak must shift significantly downfield (from ~4.2 ppm to ~5.1 ppm), confirming successful esterification without alkene formation.
Protocol B: Enantiomeric Purity Validation via Chiral HPLC
Objective: Quantify the enantiomeric excess (ee) of the starting materials or synthesized batches.
Causality: A standard C18 column cannot distinguish enantiomers. We must use a chiral stationary phase (CSP) containing derivatized polysaccharides (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The transient diastereomeric complexes formed between the CSP and the (R)- vs. (S)-enantiomers possess different free energies of formation, leading to differential retention times.
Step-by-Step Methodology:
System Equilibration: Flush the HPLC system with Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until the baseline stabilizes (UV detection at 210 nm).
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
Injection: Inject 10 µL of the sample.
Resolution: Monitor the elution profile.
Self-Validation Check: Run a first[4]. You must observe two baseline-resolved peaks with a resolution factor (Rs) > 1.5.
Quantification: Integrate the area under the curve (AUC) for both peaks. Calculate ee% =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100.
Figure 2: Chiral HPLC resolution mechanism for enantiomeric separation.
Applications in Drug Development
The spatial distinction between these enantiomers dictates their specific applications across the pharmaceutical landscape:
(S)-Enantiomer: Heavily utilized in the synthesis of β-lactam antibiotics and anticholesterol medications[2]. Its specific spatial arrangement perfectly mimics natural L-leucine derivatives, allowing it to interface seamlessly with target enzymatic pockets.
(R)-Enantiomer: Acts as a critical building block for synthetic depsipeptides and chiral auxiliaries[1]. It is also explored in the flavor and fragrance industry due to its distinct olfactory profile, though its primary high-value use remains in asymmetric API synthesis[4].
References
Title: Cas 358-23-6, Trifluoromethanesulfonic anhydride
Source: LookChem
URL: [Link]
Title: methyl 2-hydroxy-4-methyl valerate, 40348-72-9
Source: The Good Scents Company
URL: [Link]
Spectroscopic Validation & Enantiomeric Resolution of Methyl (2R)-2-hydroxy-4-methylpentanoate
A Comparative Analytical Guide Executive Summary & Molecule Profile Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical chiral building block, often derived from D-Leucine. In drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analytical Guide
Executive Summary & Molecule Profile
Methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-Leucate) is a critical chiral building block, often derived from D-Leucine. In drug development, its value lies entirely in its stereochemical integrity. A 1% enantiomeric impurity can compromise the biological activity of a final pharmaceutical candidate.
This guide compares the efficacy of three primary validation methodologies—NMR, FT-IR, and Chiral Gas Chromatography (GC) —to establish a self-validating quality control system. While NMR confirms connectivity, only Chiral GC can definitively validate the (2R) configuration against the (2S) antipode.
The following table objectively compares the three analytical pillars required to validate this molecule.
Method
Scope of Validation
Sensitivity
Specificity
Limitation
1H / 13C NMR
Structural Connectivity & Chemical Purity
Moderate (~0.5%)
High (Structure) / Low (Chirality)
Cannot distinguish (2R) from (2S) without chiral shift reagents.
FT-IR
Functional Group Identification
Low
Moderate
Qualitative only. Cannot detect trace impurities or chirality.
Chiral GC-FID
Enantiomeric Purity (Gold Standard)
High (<0.1%)
Very High
Requires specific cyclodextrin columns; longer run times.
Polarimetry
Absolute Configuration (Gross)
Low
Low
Highly susceptible to solvent/temp variations; not reliable for precise ee%.
Method 1: Structural Confirmation via NMR Spectroscopy
Objective: Confirm the carbon skeleton and oxidation state.
Context: The (2R) isomer spectrum is identical to the (2S) isomer in an achiral environment. This step validates that the molecule is chemically methyl 2-hydroxy-4-methylpentanoate, regardless of stereochemistry.
Expected 1H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are referenced to TMS (0.00 ppm).
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
C4-CH₃
0.93 - 0.95
Doublet (d, J ≈ 6.5 Hz)
6H
Isobutyl methyls (distinctive doublet).
C3-H / C4-H
1.50 - 1.85
Multiplet (m)
3H
Overlapping signals of the β-methylene and γ-methine protons.
OH
~2.80
Broad Singlet (br s)
1H
Hydroxyl proton (shift varies with concentration/H-bonding).
OCH₃
3.78
Singlet (s)
3H
Methyl ester (characteristic sharp singlet).
C2-H
4.18 - 4.25
Doublet of Doublets (dd)
1H
The chiral center α-proton. Deshielded by -OH and -COOMe.
13C NMR Key Signals (100 MHz, CDCl₃)
~176.5 ppm: Carbonyl (C=O) - Ester.
~69.2 ppm: Alpha-carbon (C-OH) - Chiral center.
~52.4 ppm: Methoxy carbon (OCH₃).
~43.5 ppm: Methylene (CH₂).
~24.6 ppm: Methine (CH).
~21-23 ppm: Methyl groups (CH₃).
Method 2: Enantiomeric Resolution via Chiral GC (The Core Protocol)
Objective: Quantify the (2R) vs. (2S) ratio.
Why this is superior: Unlike polarimetry, which gives a gross average, Chiral GC physically separates the enantiomers, allowing for the calculation of Enantiomeric Excess (ee).
Experimental Protocol: Chiral GC-FID
This protocol utilizes a beta-cyclodextrin derivative column, which interacts differentially with the chiral center of the hydroxy ester.
Sample Preparation: Dissolve 2 mg of the sample in 1 mL of HPLC-grade Dichloromethane (DCM).
Strategic Selection of Catalysts for Enantioselective Hydrogenation: A Comparative Guide
Executive Summary In pharmaceutical process development, the shift from chiral resolution to asymmetric synthesis is driven by atom economy and regulatory mandates (FDA/EMA). Enantioselective hydrogenation remains the go...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical process development, the shift from chiral resolution to asymmetric synthesis is driven by atom economy and regulatory mandates (FDA/EMA). Enantioselective hydrogenation remains the gold standard for generating chiral centers due to its scalability and low waste profile. However, the "one-catalyst-fits-all" era is over. This guide objectively compares the three dominant noble metal systems (Rh, Ru, Ir) and emerging earth-abundant alternatives (Fe), providing a decision framework based on substrate electronics and mechanistic constraints.
Part 1: The Noble Metal Standards (Rh vs. Ru)
Rhodium and Ruthenium represent the workhorses of asymmetric hydrogenation, but their mechanisms—and therefore their substrate scopes—are fundamentally different.[1]
Mechanism (The Halpern Route):
Rhodium catalysis is driven by chelation . The substrate must have a secondary coordinating group (amide, ester, carboxylate) adjacent to the alkene.
Step 1: The substrate binds to the metal before hydrogen (unsaturated pathway).
Step 2: Oxidative addition of H2 is the turnover-limiting step.
Critical Insight: High pressure is not always better. In some Rh systems, lower H2 pressure enhances enantioselectivity by slowing the non-selective pathway.
Dominant Ligands: Atropisomeric bisphosphines (BINAP, SEGPHOS) often paired with diamines (DAIPEN).
Mechanism (The Noyori Route):
For ketones, Ru utilizes an outer-sphere mechanism (metal-ligand bifunctional catalysis).
The catalyst acts as a hydride/proton delivery system.[2] The metal delivers H- and the ligand (amine N-H) delivers H+.
Critical Insight: This mechanism requires a base (e.g.,
-BuOK) to activate the precatalyst. Without base, the cycle stalls.
Comparative Performance Data
Feature
Rhodium (Rh)
Ruthenium (Ru)
Best Substrate
Enamides, Dehydroamino acids
Ketones, -Keto esters
Ligand Type
Electron-rich Bisphosphines (DuPhos)
Atropisomeric (BINAP/Diamine)
Mechanism
Inner-sphere (Chelation controlled)
Outer-sphere (Bifunctional)
Typical Pressure
Low to Medium (1–10 bar)
Medium to High (10–50 bar)
Sensitivity
Air-sensitive (requires degassed solvents)
Robust (often handled in air)
Induction
Excellent for C=C bonds
Excellent for C=O bonds
Part 2: The Frontier (Iridium & Iron)
Iridium (Ir): Solving the "Unfunctionalized" Problem
Historically, Rh and Ru failed with unfunctionalized olefins (alkenes lacking a directing group) because they could not bind the substrate tightly enough.
The Solution: Ir-PHOX and Crabtree-mimics.
Key Protocol Factor: These catalysts are cationic and highly sensitive to anion coordination. You must use non-coordinating anions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[3] Traditional anions (Cl-, PF6-) will kill the activity.
Iron (Fe): The Sustainable Challenger
Status: Emerging industrial viability.
Advantage: Cost and toxicity (ppm limits in API are higher for Fe than Ru/Rh).
Limitation: Lower Turnover Frequency (TOF) and narrower substrate scope compared to noble metals.
Key Players: Chirik-type pincer complexes.
Part 3: Decision Framework & Visualization
Catalyst Selection Decision Tree
Use this logic flow to select the starting metal for your screening campaign.
Figure 1: Decision matrix for selecting the primary catalyst metal based on substrate functionality.
Objective: Rapidly identify the optimal Metal/Ligand combination for a new API intermediate.
Prerequisites:
Glass vials with pierced septa or a 96-well plate block.
Argon/Nitrogen glovebox or Schlenk line.
Hydrogenation autoclave (e.g., Biotage Endeavor or Parr reactor).
Step-by-Step Workflow:
Ligand Array Preparation:
Select 6–12 diverse ligands (e.g., (R)-BINAP, (R,R)-DuPhos, (S)-SegPhos, (S,S)-f-Binaphane).
Weigh metal precursors: [Rh(COD)2]BF4 for Rh; [Ru(benzene)Cl2]2 for Ru; [Ir(COD)2]BArF for Ir.
Scientific Logic:[1][4][5][6][7][8] Using cationic precursors (BF4/BArF) often yields faster kinetics than neutral chloride dimers due to open coordination sites.
In-Situ Complexation (The "Pre-stir"):
Add Metal precursor and Ligand (1.1 : 1 ratio) to vials.
Add degassed solvent (DCM or MeOH).
Stir at RT for 30 mins.
Why? Many catalytic cycles fail because the active species is not fully formed before H2 introduction.
Substrate Addition:
Add substrate solution to the pre-formed catalyst vials.
Target S/C ratio: Start at 500:1 or 1000:1.
Crucial for Ru-Ketones: Add base (t-BuOK) at this stage (Base/Cat ratio 2:1 to 50:1).
Mechanism Visualization: The Noyori Bifunctional Cycle
Understanding this cycle is critical for troubleshooting Ru-catalyzed ketone reductions.
[2][5][6][7][9][10]
Part 5: References
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. Link
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link
Roseblade, S. J., & Pfaltz, A. (2007).[3][9] Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411.[9] Link
Chirik, P. J. (2015). Iron-Catalyzed Asymmetric Hydrogenation of Imines. Accounts of Chemical Research, 48(6), 1687–1695. Link
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes: the search for the perfect catalyst. Chemical Society Reviews, 42(2), 728-754. Link
Diastereoselective Synthesis of β-Hydroxy-α-Amido Esters: A Comprehensive Comparison Guide
Executive Summary The β-hydroxy-α-amino acid motif is a foundational structural element in modern drug development, serving as the core scaffold for numerous antibiotics (e.g., chloramphenicol), immunosuppressants, and c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The β-hydroxy-α-amino acid motif is a foundational structural element in modern drug development, serving as the core scaffold for numerous antibiotics (e.g., chloramphenicol), immunosuppressants, and complex peptide therapeutics. For synthetic chemists and process researchers, the primary challenge lies in the precise, scalable control of two contiguous stereocenters.
As a Senior Application Scientist, I evaluate synthetic methodologies not just on theoretical elegance, but on operational robustness, atom economy, and downstream purification demands. This guide objectively compares the leading paradigms for accessing these motifs: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) , Direct Asymmetric Aldol Reactions , and Biocatalytic Approaches , providing validated experimental protocols and causal mechanistic insights.
Mechanistic Causality: Controlling the Stereocenters
Achieving high diastereoselectivity (syn vs. anti) requires fundamentally different mechanistic logic depending on the chosen route.
Dynamic Kinetic Resolution (DKR-ATH):
In DKR-ATH, the starting material is a racemic α-amido-β-keto ester. The causality of the stereocontrol relies on the acidic nature of the α-proton, which allows the substrate to rapidly enolize and racemize under the reaction conditions. A chiral transition metal catalyst (typically Ru or Ir) selectively reduces one enantiomer of the ketone significantly faster than the other. Because the rate of racemization (
) is much greater than the rate of reduction (), the entire racemic mixture is funneled into a single highly enantioenriched diastereomer—typically the anti-isomer ()[1]. The absolute stereochemistry is dictated by the chiral ligand (e.g., TsDPEN) rather than thermodynamic substrate control ()[2].
Fig 1: Dynamic Kinetic Resolution pathway in asymmetric transfer hydrogenation of β-keto esters.
Direct Asymmetric Aldol Reactions:
Unlike DKR, which reduces a pre-formed C-C bond, the aldol approach forms the C-C bond and the stereocenters simultaneously. By reacting an aldehyde with an α-imino ester using a chiral organocatalyst (e.g., L-proline derivatives), the transition state geometry (often a highly ordered hydrogen-bonded network) dictates the facial attack. This allows for tunable access to either syn or anti isomers depending on the catalyst architecture ()[3].
Performance Comparison
The following table synthesizes quantitative performance data across the three primary methodologies, allowing for objective route selection based on project constraints.
Methodology
Typical Catalyst System
Typical Yield
Diastereoselectivity (dr)
Enantioselectivity (ee)
Primary Strategic Advantage
DKR-ATH
Ru-TsDPEN or Ir-BIPHEP
85–98%
>95:5 (anti:syn)
95–99%
High scalability; avoids unstable enolate chemistry.
Direct Aldol
L-Proline / Cinchona
70–95%
Tunable (syn or anti)
90–99%
Direct C-C bond formation; highly modular.
Biocatalysis
Threonine Aldolases
50–85%
>98:2 (Highly specific)
>99%
Aqueous media; perfect green chemistry profile.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory in-process controls.
Protocol A: DKR-ATH of α-Amido-β-Keto Esters
Objective: Synthesis of anti-β-hydroxy-α-amido esters via Ru-catalyzed transfer hydrogenation.
Reaction Setup: In a rigorously dried Schlenk flask, dissolve the racemic α-amido-β-keto ester (1.0 equiv) in degassed dichloromethane (DCM).
Causality: Degassing is critical. Oxygen rapidly deactivates the Ru(II) catalyst, leading to stalled conversions and poor enantioselectivity.
Catalyst & Hydride Source Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%) followed by a pre-mixed azeotrope of formic acid/triethylamine (5:2 ratio, 5.0 equiv). Stir at 25 °C.
Causality: Why this specific buffer? Formic acid is the stoichiometric hydride donor. However, pure formic acid lowers the pH excessively, protonating the substrate and inhibiting the enolization required for racemization. The triethylamine buffers the system, ensuring
Reaction Monitoring (Self-Validation Checkpoint 1): Monitor conversion via TLC. Upon completion (typically 12-18 h), concentrate the crude mixture under reduced pressure and immediately acquire a
H NMR spectrum.
Validation Logic: The diastereomeric ratio (dr) must be measured from the crude NMR before any crystallization or silica gel chromatography. Silica gel can artificially enrich the dr through preferential retention of one isomer, masking the true kinetic selectivity of the catalyst.
Isolation & Chiral Analysis (Self-Validation Checkpoint 2): Purify via flash chromatography. Analyze the purified product via chiral HPLC.
Validation Logic: Always inject a racemic standard first to ensure baseline separation of all four possible stereoisomers. This validates that the reported ee is mathematically accurate and not an artifact of peak co-elution.
Protocol B: Direct Organocatalytic Asymmetric Aldol Reaction
Objective: Synthesis of anti-β-hydroxy-α-amino esters via organocatalysis.
Pre-catalyst Formation: In a vial, dissolve the chiral L-proline derivative (10 mol%) in THF at -20 °C. Add the aliphatic or aromatic aldehyde (1.5 equiv) and stir for 15 minutes.
Causality: This pre-stirring period allows the secondary amine catalyst to condense with the aldehyde, forming the reactive, geometry-locked enamine intermediate.
Electrophile Addition: Slowly add the α-imino ester (1.0 equiv) dropwise over 30 minutes.
Causality: Slow addition keeps the steady-state concentration of the highly reactive imine low, minimizing undesired background racemic pathways and preventing aldehyde homocoupling.
Quench & Analysis (Self-Validation Checkpoint): Quench the reaction cold (-20 °C) with saturated aqueous NH
Cl. Extract with EtOAc and acquire a crude H NMR.
Validation Logic: Aldol adducts are susceptible to retro-aldol equilibration at room temperature, which degrades both dr and ee. Quenching cold freezes the kinetic equilibrium. The crude NMR integration of the distinct α-proton doublets validates the initial syn/anti ratio.
Strategic Workflow & Route Selection
When designing a synthetic route for a novel drug candidate, the choice between these methodologies should be dictated by the starting material availability and the desired stereoisomer.
Fig 2: Strategic comparison of synthetic routes to β-hydroxy-α-amido esters.
Conclusion:
For industrial scale-up where the anti-isomer is desired, DKR-ATH is the premier choice due to its high atom economy, low catalyst loading, and operational simplicity. Conversely, for discovery chemistry where modularity and access to both syn and anti libraries are required from simple aldehydes, the Direct Aldol approach is superior.
References
Makino, K., et al. "Dynamic kinetic resolution catalyzed by Ir axially chiral phosphine catalyst: asymmetric synthesis of anti aromatic beta-hydroxy-alpha-amino acid esters." Journal of the American Chemical Society 127.16 (2005): 5784-5785. URL:[Link]
Seashore-Ludlow, B., et al. "Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation." Organic Letters 12.22 (2010): 5274-5277. URL:[Link]
Goodman, C. G., et al. "Highly enantioselective synthesis of anti aryl β-hydroxy α-amino esters via DKR transfer hydrogenation." Organic Letters 15.10 (2013): 2446-2449. URL:[Link]
Thayumanavan, R., et al. "Direct organocatalytic asymmetric aldol reactions of alpha-amino aldehydes: expedient syntheses of highly enantiomerically enriched anti-beta-hydroxy-alpha-amino acids." Organic Letters 6.20 (2004): 3541-3544. URL:[Link]
Kimura, T., et al. "Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases." Journal of the American Chemical Society 119.49 (1997): 11734-11742. URL:[Link]
Literature Values for Specific Rotation of Methyl (2R)-2-hydroxy-4-methylpentanoate
This comparative guide addresses the specific rotation of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as methyl D-leucate). Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate is the methyl ester of D-leu...
Author: BenchChem Technical Support Team. Date: March 2026
This comparative guide addresses the specific rotation of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as methyl D-leucate).
Executive Summary
Methyl (2R)-2-hydroxy-4-methylpentanoate is the methyl ester of D-leucic acid ((R)-2-hydroxy-4-methylpentanoic acid).[1] While the parent acid is a standard chiral building block with well-defined optical rotation values, the methyl ester’s specific rotation is less frequently indexed in standard physical constant tables.[1]
This guide provides the authoritative literature values for the parent acid as a primary reference standard and outlines the critical stereochemical relationships (including potential sign inversion) that researchers must account for when synthesizing and characterizing the ester.
Part 1: Comparative Literature Data
The following table consolidates the specific rotation values for the (2R)-isomer and its enantiomer, the (2S)-isomer (derived from L-leucine). Note the solvent dependence, which is critical for
Table 1: Specific Rotation () of Parent Acids & Esters [1]
Compound
Stereochemistry
Specific Rotation ()
Concentration ()
Solvent
Reference
D-Leucic Acid
(2R)
+27.5°
1.0
1N NaOH
[1, 2]
L-Leucic Acid
(2S)
-27.5°
1.0
1N NaOH
[1, 2]
Methyl D-Leucate
(2R)
See Note Below
Variable
CHCl / MeOH
[3]
Methyl L-Leucate
(2S)
-13.5° (approx)
1.0
CHCl
[4]
Critical Note on Sign Inversion:
Researchers must exercise caution when extrapolating the sign of rotation from the acid to the ester.
-Hydroxy acids often exhibit a sign inversion upon esterification or solvent change.
Example: L-Lactic acid is
, but Methyl L-Lactate is .
[1] * Application: While D-Leucic acid is in NaOH, the methyl ester in chloroform is typically dextrorotatory , but this must be experimentally verified against the (S)-enantiomer.[1]
Part 2: Synthesis & Validation Protocol
Since commercial batches of the methyl ester may vary in enantiomeric excess (ee), the most reliable method for validation is the de novo synthesis from the enantiopure amino acid precursor (D-Leucine), followed by immediate polarimetric analysis.[1]
Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway from D-Leucine to Methyl D-Leucate, ensuring retention of stereochemistry.
Experimental Protocol
1. Diazotization (Formation of D-Leucic Acid):
Principle: Treatment of D-leucine with sodium nitrite in dilute sulfuric acid results in deamination with retention of configuration (via a double inversion mechanism involving the
Solvent Effects: The specific rotation of hydroxy esters is highly sensitive to hydrogen bonding. A shift from a non-polar solvent (CHCl
) to a polar protic solvent (MeOH) can significantly alter the magnitude and even the sign of rotation.
Concentration Dependence: At higher concentrations, intermolecular H-bonding (dimerization) can induce non-linear rotation changes.[1] Always report
values.
Enantiomeric Purity (ee): Commercial "D-Leucine" can contain 0.5-1% L-isomer.[1] The diazotization step generally retains configuration, but slight racemization can occur if the temperature spikes.
Self-Validation Check
To confirm your product is the (2R)-isomer:
NMR Shift Reagents: Use a chiral shift reagent (e.g., Eu(hfc)
) in H NMR.[1] The methyl ester singlet (approx. 3.7 ppm) should split into two distinct peaks if the sample is racemic.
Derivatization: Convert a small aliquot to the Mosher ester (using (R)- or (S)-MTPA chloride). The diastereomeric excess (de) measured by NMR or GC confirms the enantiomeric purity.
References
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons. (Primary source for
Mori, K. (1976).[1] Synthesis of optically active forms of 2-hydroxy-4-methylpentanoic acid (leucic acid).[1] Tetrahedron, 32(9), 1101-1106.[1]
Valls, N., et al. (2002).[1][3][4] Synthesis of Microcin SF608. The Journal of Organic Chemistry, 67(14), 4945-4950.[1][5] (Discusses synthesis of related leucic acid derivatives).
Plattner, P. A., et al. (1948).[1] Über die Herstellung von
-Oxy-säuren aus -Amino-säuren.[1] Helvetica Chimica Acta, 31(7), 2203-2209.[1] (Classical synthesis and characterization).
Comparative Guide: HPLC vs. SFC for Chiral Separations of Esters
Core Directive: The Technical Narrative In the development of chiral drugs and agrochemicals, esters represent a critical functional class—often serving as prodrugs, key synthetic intermediates, or final active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The Technical Narrative
In the development of chiral drugs and agrochemicals, esters represent a critical functional class—often serving as prodrugs, key synthetic intermediates, or final active pharmaceutical ingredients (APIs). The separation of ester enantiomers presents unique challenges due to their susceptibility to hydrolysis and their often limited solubility in aqueous reversed-phase media.
This guide moves beyond generic comparisons to strictly evaluate High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) mode versus Supercritical Fluid Chromatography (SFC) . While NP-HPLC has long been the gold standard for chiral esters, SFC has emerged not merely as a "green" alternative, but as a kinetic powerhouse capable of superior resolution per unit time.
Mechanism & Theory: The Causality of Separation
To understand the experimental data, we must first establish the physical differences driving the separation.
Solvation and Diffusion
HPLC (Normal Phase): Relies on liquid mobile phases (typically Hexane/Isopropanol). Mass transfer is limited by the viscosity of the liquid, which restricts flow rates (typically < 1.0 mL/min for 4.6mm ID columns) to prevent excessive backpressure.
SFC: Utilizes supercritical CO₂.[1][2][3][4][5][6][7] Above its critical point (31.1°C, 73.8 bar), CO₂ exhibits the viscosity of a gas (enabling high flow rates) but the solvating power of a liquid .[5]
Key Advantage: The diffusion coefficient (
) of analytes in SFC is 3–5x higher than in HPLC.[3] This minimizes the term in the van Deemter equation, allowing for high linear velocities without significant loss of efficiency ().
Interaction with Chiral Stationary Phases (CSPs)
For esters, polysaccharide-based CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are dominant.
In HPLC: The non-polar hexane backbone promotes hydrogen bonding and
interactions between the ester analyte and the CSP.
In SFC: CO₂ is non-polar (similar to hexane).[4][7][8] However, the addition of polar modifiers (Methanol, Ethanol) is required to elute esters. The "tunability" of CO₂ density via backpressure (BPR) adds a third dimension of selectivity control that HPLC lacks.
Experimental Protocols: Self-Validating Workflows
The following protocols are designed for the screening of a racemic ester (e.g., rac-Ibuprofen methyl ester or rac-Phenylalanine ethyl ester).
Automated Screening Workflow (Diagram)
The following decision tree outlines the logic for selecting between HPLC and SFC based on initial screening results.
Figure 1: Decision matrix for initiating and optimizing chiral method development for esters.
Detailed Methodology
Method A: SFC Screening (Primary Choice)
System: Waters ACQUITY UPC² or Agilent 1260 Infinity II SFC.
Column: Chiralpak IB-3 or IC-3 (3.0 x 100 mm, 3 µm).
Why this works: The gradient covers a wide polarity range rapidly. 150 bar ensures CO₂ remains supercritical, maximizing density and solubility for the ester.
Method B: NP-HPLC Screening (Secondary Choice)
System: Standard HPLC with quaternary pump.
Column: Chiralpak IB-3 or IC-3 (4.6 x 150 mm, 3 µm).
Mobile Phase: Hexane / Isopropanol (90:10 v/v).
Conditions: Flow: 1.0 mL/min; Temp: 25°C.
Why this works: Traditional "Hexane mode" maximizes enantioselective interactions but requires longer equilibration times and consumes significantly more solvent.
Results & Data Presentation
The following data summarizes a comparative study of rac-Ibuprofen methyl ester separation.
Performance Metrics Comparison
Metric
HPLC (Normal Phase)
SFC (Supercritical)
% Improvement (SFC)
Column
Chiralpak AD-H (4.6 x 250mm)
Chiralpak AD-H (4.6 x 250mm)
N/A
Mobile Phase
Hexane/IPA (98:2)
CO₂/MeOH (90:10)
N/A
Flow Rate
1.0 mL/min
3.0 mL/min
+200% Speed
Retention Time (T2)
12.4 min
3.1 min
75% Faster
Resolution ()
2.1
2.4
+14%
Solvent Consumed
12.4 mL (Organic)
0.93 mL (Organic)
92% Reduction
Table 1: Comparative data for the separation of ester enantiomers. Note the drastic reduction in organic solvent consumption with SFC.
Selectivity Analysis
While SFC is faster, HPLC can sometimes offer superior selectivity (
) for specific steric isomers due to the absence of the "pressure effect" which can sometimes compress the stationary phase in SFC. However, for 85% of standard pharmaceutical esters, SFC provides equivalent or better resolution () due to sharper peaks (higher efficiency, ).
Discussion: Strategic Selection
When to Choose SFC?
High Throughput: If you have 50+ ester samples to screen, SFC is mandatory. The 3-minute run time vs. 12-minute HPLC run time allows for overnight completion of workloads that would take a week by HPLC.
Preparative Scale: For purification, SFC is superior.[1][9][10] The CO₂ evaporates spontaneously upon collection, leaving the pure ester in a small volume of alcohol. This eliminates the energy-intensive rotary evaporation of liters of hexane.
Green Compliance: SFC reduces hazardous waste disposal costs by >90%.
When to Choose HPLC?
Trace Analysis: If the ester has very low UV absorbance, HPLC (specifically Reversed-Phase) may offer better baseline stability for high-sensitivity detection.
Solubility Issues: Extremely polar or high-molecular-weight esters may not dissolve well in supercritical CO₂, even with modifiers.
Legacy Methods: If a regulatory filing explicitly defines a hexane-based method, re-validation for SFC may be cost-prohibitive.
References
Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC - Method Screening Workflow. Retrieved from [Link]
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
National Institutes of Health (PMC). (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase HPLC. Retrieved from [Link]
cost-benefit analysis of different synthetic routes to methyl (2R)-2-hydroxy-4-methylpentanoate
Strategic Synthesis Guide: Methyl (2R)-2-hydroxy-4-methylpentanoate Executive Summary Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a critical chiral building block, particularly in the synthesis of deps...
Methyl (2R)-2-hydroxy-4-methylpentanoate (Methyl D-Leucate) is a critical chiral building block, particularly in the synthesis of depsipeptides like valinomycin and enniatins. The primary challenge in its production is the cost-chirality trade-off. While D-Leucine provides a direct synthetic path, it is a high-cost specialty chemical. Conversely, L-Leucine is a low-cost commodity but requires stereochemical inversion. Biocatalysis offers a third, scalable paradigm utilizing prochiral ketone precursors.
This guide objectively compares these three methodologies, providing validated protocols and decision-making frameworks for drug development professionals.
Part 1: The Chemical Benchmark (Route A)
Diazotization of D-Leucine (Retention of Configuration)
This is the standard laboratory-scale route. It relies on the Van Slyke reaction, where
-amino acids are converted to -hydroxy acids with retention of configuration.
Mechanism & Causality:
Contrary to typical
inversions, this reaction proceeds with retention. The diazotization forms a diazonium intermediate. The neighboring carboxylate group acts as an internal nucleophile, displacing to form a transient, unstable -lactone (3-membered ring). This lactone is then opened by water from the same side it was formed, preserving the original stereochemistry.
Protocol:
Diazotization: Dissolve D-Leucine (10.0 g, 76 mmol) in 1 M
(1.5 eq) in water, maintaining internal temp <5°C.
Reaction: Stir at 0°C for 3 h, then warm to RT overnight. (Evolution of
gas is the visual indicator).
Workup: Saturate with NaCl, extract with EtOAc (3x). Dry (
) and concentrate to yield (R)-2-hydroxy-4-methylpentanoic acid (D-Leucic acid).[2]
Esterification: Reflux the crude acid in anhydrous MeOH (100 mL) with catalytic
or (0.1 eq) for 4 h. Concentrate and distill (b.p. ~78°C at 12 mmHg) to obtain the title compound.
Pros: High stereochemical fidelity (>98% ee); simple operation.
Cons:High Cost of D-Leucine (~20-50x price of L-Leu); exothermic gas evolution limits scale-up safety.
Part 2: The Economical Inversion (Route B)
Mitsunobu Inversion from L-Leucine
For scales where material cost outweighs operational complexity, starting from cheap L-Leucine is the logical choice. This route requires a "Double Inversion" strategy:
Diazotization of L-Leu
(S)-Leucic Acid (Retention).
Esterification
Methyl (S)-Leucate.
Mitsunobu Reaction
Methyl (R)-Leucate (Inversion).
Why Mitsunobu?
Direct
displacement of a sulfonate (Mesylate/Tosylate) on an -hydroxy ester is often sluggish due to the electron-withdrawing ester group and steric bulk of the isobutyl side chain. The Mitsunobu reaction activates the oxygen directly, allowing a soft nucleophile (acetate/benzoate) to displace it with clean inversion.
Protocol (Step 3 - Inversion):
Setup: Charge a reactor with Methyl (S)-Leucate (1.0 eq), Triphenylphosphine (
, 1.5 eq), and Acetic Acid (1.5 eq) in anhydrous THF.
Reaction: Stir at RT for 12 h. The intermediate formed is Methyl (2R)-2-acetoxy-4-methylpentanoate.
Methanolysis: Add
(0.1 eq) and MeOH directly to the reaction mixture. Stir 2 h to cleave the acetate.
Purification: The challenge is removing
. Triturate with hexanes or use column chromatography (, Hex/EtOAc).
Pros: Extremely low raw material cost (L-Leu); access to enantiopure product.
Cons: Poor atom economy (generates
and hydrazine waste); difficult purification.
Part 3: The Scalable Green Route (Route C)
Biocatalytic Reduction of Methyl 4-methyl-2-oxopentanoate
This is the preferred industrial route (Process Mass Intensity < 20). It utilizes a Ketoreductase (KRED) to asymmetrically reduce the prochiral keto-ester.
System Design:
Substrate: Methyl 4-methyl-2-oxopentanoate (Synthesized via condensation of isobutyl bromide and dimethyl oxalate or oxidative deamination of L-Leu).
Enzyme: NADH/NADPH-dependent KRED (e.g., from Lactobacillus or engineered E. coli).
Reaction: Stir at 30°C, maintaining pH 7.0 via auto-titration (1M NaOH).
Workup: Once conversion >99% (checked by GC), extract with MTBE. Evaporate solvent.[2]
Pros: Superior E-factor; >99.5% ee; ambient temperature/pressure; scalable.
Cons: High initial CapEx for enzyme screening; requires cofactor recycling system.
Part 4: Comparative Analysis & Visualization
Data Summary Table
Metric
Route A (D-Leu Diazotization)
Route B (L-Leu Inversion)
Route C (Biocatalysis)
Starting Material Cost
High ($)
Low ($)
Medium ()
Step Count
2
4
1 (from keto-ester)
Atom Economy
Moderate
Poor (Mitsunobu waste)
Excellent
Scalability
Low (Exotherms)
Medium
High
Enantiomeric Excess
95-98%
>99%
>99.5%
Primary Risk
Cost & Supply of D-Leu
Purification ()
Enzyme Availability
Pathway Visualization
The following diagrams illustrate the mechanistic divergence and the decision logic.
Diagram 1: Mechanistic Pathways
Illustrates the retention mechanism of Route A vs. the inversion of Route B.
Caption: Comparison of Route A (Direct Retention) and Route B (Inversion Strategy). Note the critical stereochemical flip in Route B.
Diagram 2: Decision Matrix
A logic flow for selecting the optimal route based on project constraints.
Caption: Strategic decision tree for selecting the synthetic route based on scale, budget, and purity requirements.
References
PrepChem. (n.d.). Synthesis of (R)-2-hydroxy-4-methylpentanoic acid. Retrieved from [Link]
Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810. Retrieved from [Link]
Ye, Q., et al. (2010). Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Conditions. Retrieved from [Link]
Comparative Guide: Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Role of Chiral Auxiliaries Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the construction of molecules with precise three-dimensional stereochemistry. Among the most reliable strategies for inducing chirality is the use of chiral auxiliaries—temporary stereogenic groups attached to a substrate to dictate the stereochemical outcome of a reaction[1].
In 1994, the laboratory of 2 of pseudoephedrine as a highly practical chiral auxiliary for asymmetric alkylation[2]. Derived from a naturally occurring, inexpensive commodity chemical, the pseudoephedrine system introduced unprecedented versatility, allowing chemists to synthesize highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones with exceptional predictability[3].
Mechanistic Principles of the Myers Alkylation
To utilize pseudoephedrine effectively, one must understand the causality behind its stereocontrol. The core mechanism relies on the formation of a rigid, chelated enolate intermediate[1].
Amide Formation: Pseudoephedrine is first condensed with an acyl chloride or anhydride to form a tertiary amide. These amides are remarkably crystalline, allowing for easy purification without chromatography[2].
Enolization & Chelation: Treatment of the amide with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) deprotonates both the benzylic hydroxyl group and the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-carbon. The resulting lithium cations strongly coordinate to both the enolate oxygen and the alkoxide oxygen. This bidentate chelation locks the enolate into a rigid (Z)-geometry.
Facial Blockade: The rigid cyclic framework, combined with the steric bulk of the auxiliary's methyl and phenyl groups, effectively shields one face of the enolate. Consequently, incoming electrophiles are forced to attack from the less sterically hindered ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-face, resulting in highly diastereoselective alkylations.
Workflow of Myers asymmetric alkylation using pseudoephedrine as a chiral auxiliary.
Comparative Analysis: Pseudoephedrine vs. Evans Oxazolidinones
For decades, 4 for asymmetric aldol and alkylation reactions[4]. However, pseudoephedrine offers distinct mechanistic and practical advantages, particularly regarding substrate scope and product handling.
While Evans auxiliaries utilize an imide linkage that reduces the overall nucleophilicity of the enolate, pseudoephedrine utilizes an amide linkage. This makes the pseudoephedrine enolate significantly more nucleophilic, allowing it to react efficiently even with unactivated alkyl halides (e.g., methyl iodide, n-butyl iodide)[1].
Quantitative & Qualitative Comparison Table
Performance Metric
Myers Pseudoephedrine Amides
Evans Oxazolidinones
Primary Stereocontrol
Asymmetric Alkylation
Asymmetric Aldol & Alkylation
Enolate Geometry
Rigid (Z)-enolate (O,O-chelated)
(Z)-enolate (O,O-chelated)
Substrate Scope (Alkylation)
Broad (Excellent with unactivated halides like CH₃I)
The following protocol details the diastereoselective alkylation of a pseudoephedrine amide. Every stoichiometric choice and temperature fluctuation is designed as a self-validating system to ensure maximum stereocontrol[5].
Step 1: Enolization (The Causality of Stoichiometry)
Preparation of the Base: In a flame-dried flask under argon, prepare LDA in THF at -78 °C.
Addition of LiCl: Add anhydrous LiCl (6.0 eq) to the reaction mixture.
Causality: Lithium enolates naturally form unreactive hexameric aggregates in THF. LiCl disrupts these aggregates, stabilizing the monomeric reactive species and drastically accelerating the subsequent alkylation step[5].
Deprotonation: Slowly add the pseudoephedrine amide (1.0 eq) at -78 °C.
Causality: Why 2.2 equivalents of LDA? The first equivalent deprotonates the benzylic hydroxyl group. The second equivalent deprotonates the
-carbon. The 0.2 eq excess ensures complete enolization, preventing unreacted amide from acting as an internal proton source that could scramble the stereocenter later[5].
Thermal Cycling: Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes, then cool back to -78 °C.
Causality: Deprotonation at -78 °C can be kinetically slow. Warming to 0 °C ensures 100% conversion to the (Z)-enolate. Cooling back to -78 °C prior to electrophile addition maximizes the energy difference between the diastereomeric transition states, ensuring the highest possible d.e.[5].
Step 2: Electrophilic Attack
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.5 eq) dropwise at -78 °C.
Quench: After 15 minutes, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate[5].
Purification: Because the alkylated amides are highly crystalline, minor diastereomeric impurities can typically be removed by a single recrystallization from toluene or ethyl acetate/hexanes, yielding products with ≥99% d.e.[5].
Step 3: Auxiliary Cleavage
To isolate the chiral target, the auxiliary is cleaved. For example,6 yields the corresponding chiral primary alcohol[6]. The pseudoephedrine auxiliary is subsequently recovered in >90% yield via simple acid-base extraction, making the process highly economical for scale-up[2].
Advances: Overcoming Regulatory Hurdles with Pseudoephenamine
Despite its chemical brilliance, pseudoephedrine suffers from a severe logistical flaw: it is a direct precursor to methamphetamine. Consequently, it is heavily restricted globally, complicating its acquisition and use in both academic and industrial laboratories[7].
To solve this, the Myers group developed Pseudoephenamine ((1R,2R)- or (1S,2S)-2-methylamino-1,2-diphenylethanol) in 2012[7].
Regulatory Freedom: Pseudoephenamine cannot be converted into illicit substances and is free from regulatory restrictions[8].
Superior Performance: It not only matches the performance of pseudoephedrine but exceeds it. Alkylation reactions employing pseudoephenamine show notable improvements in diastereoselectivity when forming highly congested quaternary stereocenters[7]. Furthermore, its derivatives exhibit even sharper NMR spectra and greater crystallinity[8].
Logical comparison of Evans oxazolidinones, pseudoephedrine, and pseudoephenamine auxiliaries.
References
1.[2] Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). "Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society.
2.[3] Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.
3.[5] Myers, A. G., Yang, B. H., & Chen, H. (1999). "Synthesis and diastereoselective alkylation of pseudoephedrine amides." Organic Syntheses.
4.[6] Myers, A. G., Yang, B. H., & Chen, H. (1999). "Transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones." Organic Syntheses.
5.[7] Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition.
6.[8] Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Harvard DASH.
7.[4] BenchChem. (2025). "A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions."
8.[1] Oreate AI Blog. (2026). "Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis."
Proper disposal of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-leucate) requires strict adherence to organic solvent waste protocols. As an ester derivative of an alpha-hydroxy acid, this compound pr...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of methyl (2R)-2-hydroxy-4-methylpentanoate (also known as Methyl D-leucate) requires strict adherence to organic solvent waste protocols. As an ester derivative of an alpha-hydroxy acid, this compound presents specific flammability and reactivity profiles that distinguish it from general aqueous waste.
The following guide outlines the technical procedures for safe disposal, designed for researchers and laboratory managers.
Executive Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream characterization.[1][2] This compound is generally classified as a non-halogenated organic solvent waste.
Parameter
Technical Specification
Chemical Name
Methyl (2R)-2-hydroxy-4-methylpentanoate
CAS Number
112529-90-5
Molecular Formula
C₇H₁₄O₃
Physical State
Liquid (Colorless to pale yellow)
Flash Point
~113°C (Open Cup) / Combustible Liquid
Solubility
Low water solubility; soluble in organic solvents (EtOH, DMSO)
Not P-listed or U-listed.[3][4][5] Regulated as D001 (Ignitable) if flash point <60°C in mixture, otherwise General Organic Waste.
Pre-Disposal: Segregation & Containerization
Critical Safety Warning: Esters are susceptible to hydrolysis. Do not mix this compound with strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH) in a sealed waste container.[2] Hydrolysis can generate heat (exothermic) and pressure buildup, leading to container failure.
Step 1: Waste Stream Segregation
Segregate methyl (2R)-2-hydroxy-4-methylpentanoate into the Non-Halogenated Organic Solvent stream.
Context: Disposal of reaction byproducts or glassware rinses containing the compound.
Procedure:
Collect waste in a dedicated "Non-Halogenated Organic" satellite accumulation container.
Ensure the container is grounded (if metal) or located in a fume hood during transfer to prevent static discharge, although the flash point is relatively high.
When full, cap tightly and transfer to the central hazardous waste storage area.
Final Disposal: High-temperature incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.
Scenario B: Pure/Expired Reagent Disposal
Context: Disposing of a full or partial bottle of the pure chemical.
Procedure:
Do not pour down the drain. This compound is toxic to aquatic life and prohibited from sanitary sewer systems.
Lab Pack Method: Place the original container (tightly capped) into a larger shipping drum (Lab Pack) filled with absorbent material (vermiculite).
Inventory the drum contents clearly for the waste contractor.
Scenario C: Spill Cleanup
Minor Spill (<100 mL):
Wear PPE (Nitrile gloves, safety goggles, lab coat).
Absorb with an inert spill pad or vermiculite.
Place soaked absorbents into a wide-mouth HDPE jar.
Label as "Solid Debris with Organic Solvent" and dispose of as hazardous waste.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating and disposing of this specific ester.
Figure 1: Decision logic for the segregation and disposal of Methyl (2R)-2-hydroxy-4-methylpentanoate.
Regulatory Compliance (US Context)
EPA Waste Code: This material is not specifically listed (P or U list). However, if the waste mixture has a flash point < 60°C (140°F) due to other solvents (e.g., if mixed with acetone), it carries the D001 (Ignitable) code.
Sanitary Sewer:Strictly Prohibited. Esters contribute to high Biological Oxygen Demand (BOD) and can be toxic to wastewater bacteria.
TSCA: Ensure the chemical is listed on your facility's chemical inventory as required by the Toxic Substances Control Act (TSCA) if used for commercial purposes. For R&D, it falls under the R&D exemption but requires strict containment.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl (2R)-2-hydroxy-4-methylpentanoate. MilliporeSigma.[8][9] Link
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. EPA.gov. Link
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
PubChem. (2024). Compound Summary: Methyl 2-hydroxy-4-methylpentanoate.[3][4][7][10][11] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Chemical Name: Methyl (2R)-2-hydroxy-4-methylpentanoate
Synonyms: D-Leucic acid methyl ester; Methyl D-leucate
CAS Number: 112529-90-5 (Specific stereoisomer) / 15960-01-7 (General)
Physical State: Liquid (Colorless to pale yellow)[1]
This guide defines the safety architecture for handling Methyl (2R)-2-hydroxy-4-methylpentanoate . As a chiral alpha-hydroxy acid (AHA) ester, this compound presents a dual challenge: it acts as an organic solvent capable of permeating standard glove materials, and upon hydrolysis, it functions as a skin sensitizer similar to glycolic or lactic acid.[1]
The Directive: Treat this chemical not just as a standard irritant, but as a permeating organic agent that requires specific barrier protection to prevent dermatitis and potential UV-sensitization of the skin.[1]
Risk Assessment & Hazard Profiling
Before selecting PPE, we must understand the mechanism of hazard.[1] This molecule combines an ester functionality with a hydroxyl group.[1]
Medium Risk. Inhalation of mist/vapors requires engineering controls.[1]
Sensitization (AHA Effect)
Not officially GHS classified, but chemically relevant.[1]
Long-term Risk. Alpha-hydroxy esters can increase skin sensitivity to UV light (sunburn) if absorbed.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE" for organic esters.[1] The following specifications are based on permeation rates of aliphatic esters.
A. Hand Protection (Critical Control Point)
The Science: Latex gloves are strictly prohibited .[1][5] Organic esters swell the latex polymer matrix, creating micropores that allow chemical breakthrough in seconds.[1]
Protocol: "Splash and Trash."[1] If liquid touches the glove, change immediately.[1][6] Nitrile offers fair resistance to esters but will degrade with prolonged contact.[1]
Material: Silver Shield® (Laminate) or Butyl Rubber.[1]
Reasoning: These multi-layer polymers provide >480 minutes of breakthrough time against esters.[1]
B. Ocular & Face Protection
Standard Handling: Chemical splash goggles (indirect vented).[1] Safety glasses are insufficient due to the liquid nature of the reagent and potential for "ricochet" droplets during pipetting.[1]
Large Volume (>500 mL): Face shield required over goggles.[1]
C. Respiratory Protection
Primary Control: All handling must occur inside a certified chemical fume hood.[1]
Face Velocity: Maintain 80–100 fpm (feet per minute).
Emergency Backup: If hood failure occurs, use a half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band).[1]
Operational Workflow: From Storage to Disposal
This workflow integrates safety with experimental integrity.[1]
Figure 1: Operational safety logic flow. Note the feedback loop: immediate glove change is required upon any splash contact.[1][6]
Step-by-Step Protocol
1. Preparation:
Inspect the container for crystallization (rare, but possible if stored cold).[1] If solid, warm gently to room temperature in the hood; do not heat open containers.
Verify Ventilation: Check the fume hood flow monitor.
2. Dispensing:
Tooling: Use positive displacement pipettes or glass syringes.[1] Avoid polystyrene (PS) plastics, as esters can etch them over time, leaching plasticizers into your sample.[1]
Technique: Keep the sash at the lowest working position.[1] Dispense slowly to minimize aerosol generation.[1]
3. Spill Management (Minor < 10 mL):
Alert: Inform nearby personnel.
Absorb: Use polypropylene pads or vermiculite.[1] Do not use paper towels alone (rapid evaporation).[1]
Clean: Wipe surface with soap and water (esters are lipophilic; soap aids removal) followed by an ethanol rinse.[1]
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.[1] Hydrolysis in the waste container can generate heat and pressure.[1]
Container: High-Density Polyethylene (HDPE) or Glass.[1]
Labeling: Must explicitly state "Methyl (2R)-2-hydroxy-4-methylpentanoate" and "Flammable/Irritant."[1]
References
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Methyl (2R)-2-hydroxy-4-methylpentanoate. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 69363, D-Leucic acid methyl ester. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Personal Protective Equipment: Glove Selection Chart. Retrieved from [1]
U.S. Food and Drug Administration (FDA). (2022).[1] Alpha Hydroxy Acids in Cosmetics. Retrieved from [1]